Fmoc-1,6-diaminohexane hydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-(6-aminohexyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2.ClH/c22-13-7-1-2-8-14-23-21(24)25-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20;/h3-6,9-12,20H,1-2,7-8,13-15,22H2,(H,23,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDQIWLYPJOUMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384732 | |
| Record name | Fmoc-1,6-diaminohexane hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166410-37-3 | |
| Record name | Fmoc-1,6-diaminohexane hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide: Structure Elucidation of Fmoc-1,6-diaminohexane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of N-(9-Fluorenylmethoxycarbonyl)-1,6-diaminohexane hydrochloride (Fmoc-1,6-diaminohexane hydrochloride). It details the synthetic protocol, spectroscopic characterization, and data interpretation essential for confirming the chemical structure of this versatile molecule, which is a key building block in peptide synthesis and drug development.
Chemical Structure and Properties
This compound is a mono-protected diamine linker. The lipophilic Fmoc protecting group allows for its application in organic-phase synthesis and provides a convenient handle for purification and monitoring by UV spectroscopy. The free primary amine at the terminus of the hexane (B92381) chain is available for conjugation, while the other is protected as a carbamate. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.
Table 1: General Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₂₁H₂₆N₂O₂·HCl | [1] |
| Molecular Weight | 374.90 g/mol | [1] |
| CAS Number | 166410-37-3 | [1] |
| Appearance | White to off-white crystalline powder | |
| Purity | ≥98% (TLC), ≥99% (HPLC) | [1] |
| Melting Point | Approximately 160 °C |
Synthesis Protocol
The synthesis of this compound is typically achieved through the selective mono-protection of 1,6-diaminohexane. A common and effective method involves the reaction of a large excess of the diamine with a limited amount of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The use of excess diamine statistically favors the formation of the mono-substituted product over the di-substituted byproduct. The resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt.
A detailed experimental protocol, adapted from the literature, is as follows:
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A solution of 1,6-diaminohexane (10 equivalents) in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of dioxane and water is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).
-
Addition of Fmoc-OSu: A solution of Fmoc-OSu (1 equivalent) in dioxane is added dropwise to the stirred solution of 1,6-diaminohexane over a period of 1-2 hours. The slow addition helps to minimize the formation of the di-protected byproduct.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC), typically using a mobile phase of dichloromethane and methanol (B129727) (e.g., 9:1 v/v) with visualization under UV light (254 nm) and staining with ninhydrin.
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine to remove the excess 1,6-diaminohexane and other water-soluble impurities.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel, eluting with a gradient of methanol in dichloromethane.
-
Salt Formation: The purified Fmoc-1,6-diaminohexane free base is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring.
-
Isolation: The precipitated this compound is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield a white solid.
Logical Flow of Synthesis
Caption: Synthetic workflow for this compound.
Spectroscopic Data for Structure Elucidation
The definitive confirmation of the structure of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.9 | d | 2H | Ar-H (Fmoc) |
| ~7.6-7.7 | d | 2H | Ar-H (Fmoc) |
| ~7.3-7.4 | t | 2H | Ar-H (Fmoc) |
| ~7.2-7.3 | t | 2H | Ar-H (Fmoc) |
| ~4.3-4.4 | d | 2H | Fmoc-CH₂ |
| ~4.2 | t | 1H | Fmoc-CH |
| ~3.1 | q | 2H | -NH-CH₂- |
| ~2.8-2.9 | t | 2H | -CH₂-NH₃⁺ |
| ~1.6 | m | 2H | -CH₂- |
| ~1.4-1.5 | m | 2H | -CH₂- |
| ~1.3 | m | 4H | -CH₂-CH₂- |
Note: Predicted chemical shifts are based on known values for similar structures. The exact values may vary depending on the solvent and concentration.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~156 | C=O (Carbamate) |
| ~144 | Ar-C (Fmoc) |
| ~141 | Ar-C (Fmoc) |
| ~128 | Ar-CH (Fmoc) |
| ~127 | Ar-CH (Fmoc) |
| ~125 | Ar-CH (Fmoc) |
| ~120 | Ar-CH (Fmoc) |
| ~66 | Fmoc-CH₂ |
| ~47 | Fmoc-CH |
| ~41 | -NH-CH₂- |
| ~40 | -CH₂-NH₃⁺ |
| ~30 | -CH₂- |
| ~27 | -CH₂- |
| ~26 | -CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3400 | Medium, Broad | N-H stretch (carbamate) |
| ~3000-3100 | Medium | C-H stretch (aromatic) |
| ~2850-2950 | Strong | C-H stretch (aliphatic) |
| ~1690-1720 | Strong | C=O stretch (carbamate) |
| ~1520-1540 | Medium | N-H bend (amide II) |
| ~1450 | Medium | C=C stretch (aromatic) |
| ~740-760 | Strong | C-H out-of-plane bend (ortho-disubstituted aromatic) |
Note: One supplier confirms the identity of the compound via IR, stating it "passes test".
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Table 5: Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ (Free Base) | 339.2067 | ~339.2 |
| [M+Na]⁺ (Free Base) | 361.1886 | ~361.2 |
Note: The observed mass will be for the free base (C₂₁H₂₆N₂O₂). The hydrochloride is not typically observed in the mass spectrum under standard ESI conditions.
Experimental Workflow for Structure Elucidation
The following diagram illustrates the typical workflow for the complete structure elucidation of a newly synthesized batch of this compound.
Caption: Workflow for the structure elucidation of the target compound.
Conclusion
The structural integrity of this compound is critical for its successful application in research and development. By employing the synthetic and analytical protocols outlined in this guide, researchers can confidently verify the identity and purity of this important chemical linker. The combination of NMR, IR, and mass spectrometry provides a robust and comprehensive dataset for the unequivocal elucidation of its structure.
References
A Technical Guide to the Solubility of Fmoc-1,6-diaminohexane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of Fmoc-1,6-diaminohexane hydrochloride, a key reagent in peptide synthesis and drug development. Understanding the solubility of this compound is critical for its effective use in synthetic and formulation processes. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a workflow for this process.
Core Topic: Solubility Profile of this compound
This compound is a derivative of 1,6-diaminohexane where one of the amino groups is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the other is present as a hydrochloride salt. This structure influences its solubility, making it a molecule with both hydrophobic (Fmoc group) and hydrophilic (hydrochloride salt) characteristics. The solubility is therefore highly dependent on the nature of the solvent.
Data Presentation: Solubility in Various Solvents
Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, a combination of specific data points and qualitative information from analogous compounds and general principles of organic chemistry allows for the compilation of a useful solubility profile.
| Solvent | Chemical Formula | Solvent Type | Quantitative Solubility | Qualitative Solubility & Remarks |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 3.33 mg/mL (8.88 mM)[1] | Good . Sonication is recommended to aid dissolution[1]. |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Data not available | Generally Good . DMF is a common solvent for Fmoc-protected amino acids and peptide synthesis[2][3]. However, for some amine hydrochlorides, solubility can be limited, and precipitation after a few minutes has been anecdotally reported for similar compounds. |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | Data not available | Generally Good . NMP is often used in peptide synthesis and can be a good solvent for Fmoc-protected compounds[2][3]. Similar to DMF, precipitation can sometimes occur over time. |
| Dichloromethane (DCM) | CH₂Cl₂ | Non-polar | Data not available | Limited/Poor . DCM is generally a poor solvent for charged species like hydrochloride salts. While the Fmoc group has some non-polar character, the salt moiety significantly reduces solubility in non-polar solvents[4]. |
| Water | H₂O | Polar Protic | Data not available | Moderate to Low . The presence of the large, hydrophobic Fmoc group is expected to limit aqueous solubility, despite the hydrophilic hydrochloride salt. The free amine would be more soluble. |
| Methanol (B129727) (MeOH) | CH₄O | Polar Protic | Data not available | Moderate . Polar protic solvents like methanol can solvate both the ionic and organic parts of the molecule to some extent. |
| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | Data not available | Moderate to Low . Acetonitrile is less polar than DMF and DMSO and may be a poorer solvent for the hydrochloride salt. |
Experimental Protocols
Determining the solubility of a compound like this compound is crucial for process development and formulation. A standard and reliable method for this is the isothermal equilibrium method.
Protocol: Isothermal Equilibrium Solubility Determination
Objective: To determine the saturation solubility of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound
-
Selected solvent (e.g., DMSO, DMF)
-
Vials with screw caps
-
Magnetic stirrer and stir bars or a shaker incubator
-
Analytical balance
-
Temperature-controlled environment (e.g., incubator, water bath)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical technique.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent for use as a calibration standard.
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
-
Equilibration:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.
-
Dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.
-
-
Analysis:
-
Analyze the diluted sample and the calibration standards using a validated analytical method, such as HPLC-UV.
-
Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the following formula:
Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution factor
-
Considerations:
-
The hydrochloride salt can be neutralized by the addition of a base, which would significantly alter the solubility profile, likely increasing solubility in less polar organic solvents and decreasing it in aqueous solutions.
-
For accurate results, the temperature must be strictly controlled throughout the experiment.
-
It is advisable to perform the experiment in triplicate to ensure the reproducibility of the results.
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the solubility of this compound using the isothermal equilibrium method.
Caption: Experimental workflow for solubility determination.
References
Spectroscopic and Synthetic Profile of Fmoc-1,6-diaminohexane Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-1,6-diaminohexane hydrochloride is a key bifunctional linker molecule utilized extensively in solid-phase peptide synthesis (SPPS), bioconjugation, and the development of functionalized materials. The presence of a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on one of the terminal amines and a hydrochloride salt on the other allows for selective and sequential chemical modifications. This guide provides a detailed overview of the spectroscopic characteristics (Nuclear Magnetic Resonance and Infrared Spectroscopy) and a general synthetic and analytical workflow for this compound, offering valuable data for researchers in peptide chemistry and drug discovery.
Chemical Structure and Properties
-
IUPAC Name: (9H-fluoren-9-yl)methyl (6-aminohexyl)carbamate hydrochloride
-
Molecular Formula: C₂₁H₂₇ClN₂O₂
-
Molecular Weight: 374.91 g/mol
-
Appearance: White to off-white crystalline powder
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) is a common solvent for this type of compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.1 - 7.9 (br s) | Broad Singlet | 3 | -NH₃⁺ (amine hydrochloride) |
| 7.89 | d | 2 | Aromatic CH (Fmoc) |
| 7.71 | d | 2 | Aromatic CH (Fmoc) |
| 7.42 | t | 2 | Aromatic CH (Fmoc) |
| 7.33 | t | 2 | Aromatic CH (Fmoc) |
| ~7.2 (br t) | Broad Triplet | 1 | -NH-COO- (carbamate) |
| 4.31 | d | 2 | -O-CH₂- (Fmoc) |
| 4.22 | t | 1 | -CH- (Fmoc) |
| ~2.95 | q | 2 | -CH₂-NH-COO- |
| ~2.75 | t | 2 | -CH₂-NH₃⁺ |
| ~1.45 | m | 4 | -CH₂-CH₂-NH-COO- and -CH₂-CH₂-NH₃⁺ |
| ~1.28 | m | 4 | -CH₂-CH₂-CH₂-NH- and -CH₂-CH₂-CH₂-NH₃⁺ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~156.5 | Carbonyl (-NH-C OO-) |
| ~144.0, ~141.2 | Quaternary Aromatic C (Fmoc) |
| ~127.8, ~127.2 | Aromatic CH (Fmoc) |
| ~125.5 | Aromatic CH (Fmoc) |
| ~120.3 | Aromatic CH (Fmoc) |
| ~65.8 | -O-C H₂- (Fmoc) |
| ~47.0 | -C H- (Fmoc) |
| ~39.0 | -C H₂-NH₃⁺ |
| ~30.0 | -C H₂-NH-COO- |
| ~28.5, ~27.0, ~26.0, ~25.5 | Methylene carbons of the hexane (B92381) chain |
Infrared (IR) Spectroscopy
Sample Preparation: KBr pellet method.
Table 3: Representative FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |
| ~3400 | Medium | N-H stretch (carbamate) |
| ~3000-2800 | Strong | N-H stretch (primary amine hydrochloride, broad) |
| ~2930, ~2855 | Medium | C-H stretch (aliphatic) |
| ~1690 | Strong | C=O stretch (carbamate) |
| ~1600, ~1500 | Medium | N-H bend (amine hydrochloride and carbamate) |
| ~1450 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-N stretch |
| ~1100 | Strong | C-O stretch |
| ~760, ~740 | Strong | C-H out-of-plane bend (aromatic, ortho-disubstituted-like) |
Experimental Protocols
Synthesis of mono-Fmoc-1,6-diaminohexane Hydrochloride
This protocol is a general procedure for the selective mono-protection of a diamine.
-
Dissolution: Dissolve 1,6-diaminohexane in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Basification: Add a base such as sodium carbonate to the solution to deprotonate one of the amino groups.
-
Fmoc Protection: Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in dioxane to the reaction mixture at 0-5 °C with vigorous stirring. The stoichiometry should be carefully controlled to favor mono-substitution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, acidify the reaction mixture with hydrochloric acid. This will protonate the unreacted amino group, forming the hydrochloride salt, and also precipitate any unreacted Fmoc-Cl as Fmoc-OH.
-
Extraction and Purification: Extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
¹H NMR Parameters: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be collected to achieve a good signal-to-noise ratio.
-
¹³C NMR Parameters: A proton-decoupled pulse sequence should be used. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the solid sample in an agate mortar. Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) and mix thoroughly by grinding until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the mixture to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Caption: Synthesis, Purification, and Characterization Workflow.
Applications
This compound is a versatile building block with numerous applications in research and development:
-
Peptide Synthesis: It serves as a spacer or linker to introduce a primary amine for further functionalization in complex peptide structures.
-
Drug Development: Used in the design of peptide-based therapeutics and diagnostics, where the diaminohexane moiety can modulate properties like solubility and cell permeability.
-
Bioconjugation: Facilitates the linking of peptides to other biomolecules, such as proteins, antibodies, or nucleic acids.
-
Materials Science: Employed in the creation of functionalized polymers and surfaces for various biomedical and biotechnological applications.
An In-depth Technical Guide to the Storage and Stability of Fmoc-1,6-diaminohexane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-1,6-diaminohexane hydrochloride is a critical building block in solid-phase peptide synthesis (SPPS) and the development of peptide-based therapeutics and diagnostics. Its proper storage and handling are paramount to ensure its integrity and prevent the introduction of impurities into synthetic workflows. This technical guide provides a comprehensive overview of the recommended storage conditions, potential degradation pathways, and experimental protocols for assessing the stability of this compound.
Introduction
N-(9-fluorenylmethoxycarbonyl)-1,6-diaminohexane hydrochloride is a bifunctional linker molecule. The fluorenylmethoxycarbonyl (Fmoc) group provides a base-labile protecting group for one of the primary amines of the 1,6-diaminohexane spacer. This allows for the selective incorporation of the hexane (B92381) linker into a peptide sequence or its conjugation to other molecules. The hydrochloride salt form enhances the compound's solubility and stability. Understanding the stability of this reagent is crucial for its effective use in research and manufacturing.
Recommended Storage and Handling
Proper storage is essential to maintain the purity and stability of this compound.
Storage Conditions: Based on information from various suppliers, the following storage conditions are recommended:
-
Temperature: Refrigeration at 2-8°C is a common recommendation for short-term storage.[1] For long-term storage, temperatures of -4°C or below are advised to minimize degradation.[2]
-
Light: The compound should be stored protected from light, as the fluorenyl group can be susceptible to photolytic degradation.
-
Moisture: The hydrochloride salt is hygroscopic. Therefore, it is crucial to store the compound in a tightly sealed container in a dry environment, such as a desiccator, to prevent moisture absorption.
Handling Precautions:
-
Equilibrate the container to room temperature before opening to prevent condensation of moisture onto the compound.
-
Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.
-
Handle the compound in a well-ventilated area or a fume hood.
Physicochemical Properties and Purity
The table below summarizes the key physicochemical properties and typical purity specifications for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₆N₂O₂·HCl | [2][3] |
| Molecular Weight | 374.9 g/mol | [2][3] |
| Appearance | White to off-white or beige crystalline powder | [1][2] |
| Purity (by HPLC/TLC) | ≥98% or ≥99% | [1][2][3] |
| Storage Temperature | 2-8°C or ≤ -4°C | [1][2] |
Potential Degradation Pathways
The stability of this compound is primarily dictated by the lability of the Fmoc protecting group. The primary degradation pathway is the base-catalyzed cleavage of the Fmoc group.
References
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Fmoc Chemistry for Solid-Phase Peptide Synthesis
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has become the cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutic applications.[1][][3] Introduced in the late 1970s, Fmoc chemistry offers a milder and more versatile alternative to the traditional Boc/Benzyl approach, enabling the efficient synthesis of complex and lengthy peptide sequences with high purity.[4][5] This guide provides a comprehensive overview of the core principles of Fmoc chemistry, its application in SPPS, detailed experimental protocols, and key quantitative parameters, tailored for professionals in the fields of chemical biology and drug development.
The Fmoc strategy is predicated on the use of the base-labile Fmoc group for the temporary protection of the α-amino group of amino acids.[][6][7] This is complemented by the use of acid-labile protecting groups for the side chains of reactive amino acids, ensuring orthogonality and selective deprotection throughout the synthesis cycles.[4][5][6] The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is anchored to an insoluble solid support, typically a resin.[3][8][9][10] Each cycle of amino acid addition consists of two main steps: the removal of the Fmoc group (deprotection) and the formation of a new peptide bond (coupling).[8][10][11]
Core Principles of Fmoc Chemistry
The success of Fmoc-based SPPS lies in the clever exploitation of the chemical properties of the Fmoc group and the solid support.
The Fmoc Protecting Group
The Fmoc group is a carbamate (B1207046) formed between 9-fluorenylmethanol and the α-amino group of an amino acid.[12] Its defining characteristic is its lability under mild basic conditions, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][7][13] The deprotection mechanism proceeds via a β-elimination reaction, initiated by the abstraction of an acidic proton at the 9-position of the fluorene (B118485) ring system.[12][14] This leads to the formation of a dibenzofulvene intermediate, which is subsequently scavenged by the amine base.[13][14]
The fluorenyl moiety of the Fmoc group exhibits strong UV absorbance, which allows for real-time monitoring of the deprotection step, a feature widely used to quantify reaction completion and determine the initial loading of the first amino acid on the resin.[4][6]
Solid Supports (Resins)
In SPPS, the growing peptide chain is covalently attached to an insoluble polymer support, which simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing.[8][9][10] The choice of resin is critical and depends on the desired C-terminal functionality of the final peptide.[1][11]
-
Wang Resin: Used for the synthesis of peptides with a C-terminal carboxylic acid.[1][11]
-
Rink Amide Resin: Employed for the synthesis of peptide amides.[1][11][15]
-
2-Chlorotrityl Chloride Resin: Offers a highly acid-labile linkage, suitable for producing fully protected peptide fragments and peptides with C-terminal carboxylic acids.[11][16]
The Fmoc-SPPS Workflow
The synthesis of a peptide using Fmoc chemistry follows a cyclical process of deprotection, washing, coupling, and washing.[8][9][10][17] This cycle is repeated for each amino acid in the desired sequence.
Logical Workflow of Fmoc Solid-Phase Peptide Synthesis
Caption: A flowchart illustrating the cyclical steps of Fmoc-based solid-phase peptide synthesis.
Key Experimental Steps and Protocols
Resin Preparation and First Amino Acid Loading
The initial step involves swelling the resin in a suitable solvent, typically dichloromethane (B109758) (DCM) or DMF, to allow for efficient diffusion of reagents.[11][18] The first Fmoc-protected amino acid is then covalently attached to the resin.
Experimental Protocol: Loading the First Amino Acid onto Wang Resin
-
Place the Wang resin in a reaction vessel and swell in DMF for 1 hour.[18]
-
Prepare a solution of the Fmoc-amino acid (5 equivalents relative to resin capacity) and an activating agent such as HBTU (5 equivalents) in DMF.[18]
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (10 equivalents), to the amino acid solution.
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.
-
Wash the resin extensively with DMF and DCM to remove excess reagents.
-
Cap any unreacted functional groups on the resin using a capping mixture (e.g., acetic anhydride (B1165640) and pyridine (B92270) in DMF) for 30 minutes.[11]
-
Wash the resin again with DMF and DCM and dry under vacuum.
Fmoc Deprotection
The removal of the Fmoc group exposes the N-terminal amine of the growing peptide chain, making it available for coupling with the next amino acid.
Fmoc Deprotection Mechanism
Caption: The base-catalyzed β-elimination mechanism for the removal of the Fmoc protecting group.
Experimental Protocol: Fmoc Deprotection
-
Swell the Fmoc-peptidyl-resin in DMF for at least 1 hour.[4]
-
Drain the solvent and add a 20% (v/v) solution of piperidine in DMF to the resin, ensuring it is fully submerged.[4][7][11]
-
Agitate the mixture for a specified period, typically in two stages (e.g., 5 and 10 minutes).[16]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[11][16]
Peptide Coupling
The coupling step involves the formation of a peptide bond between the newly deprotected N-terminal amine and the carboxyl group of the incoming Fmoc-protected amino acid. This reaction is facilitated by activating agents.
Peptide Bond Formation Mechanism
Caption: The activation and coupling steps in peptide bond formation during Fmoc SPPS.
Experimental Protocol: Amino Acid Coupling
-
In a separate vessel, dissolve the Fmoc-amino acid (typically 3-5 equivalents) and a coupling agent such as HBTU or HATU (equivalent to the amino acid) in DMF.[11][16]
-
Add a base like DIPEA or 2,4,6-collidine (2 equivalents relative to the amino acid) to the solution to activate the amino acid.[11][16]
-
Add the activated amino acid solution to the deprotected peptidyl-resin.
-
Agitate the reaction mixture for a period ranging from 15 minutes to several hours, depending on the specific amino acids being coupled.[11]
-
Drain the coupling solution and wash the resin extensively with DMF.
Cleavage and Final Deprotection
Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and the permanent side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[1][9]
Experimental Protocol: Cleavage from Resin
-
Wash the fully assembled peptidyl-resin with DCM and dry it.
-
Prepare a cleavage cocktail, a common mixture being 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). TIS acts as a scavenger to trap reactive cationic species generated during deprotection.[1]
-
Add the cleavage cocktail to the resin and stir at room temperature for 2-3 hours.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide product.
Quantitative Data in Fmoc Chemistry
The efficiency and success of Fmoc-SPPS are governed by several quantitative parameters. The following tables summarize key data points for common procedures.
Table 1: Common Reagents and Concentrations in Fmoc-SPPS
| Step | Reagent | Typical Concentration/Ratio | Solvent | Purpose | Reference |
| Deprotection | Piperidine | 20-50% (v/v) | DMF | Removal of Fmoc group | [7][13] |
| Coupling | Fmoc-Amino Acid | 3-5 equivalents | DMF | Building block | [18] |
| HBTU/HATU | 3-5 equivalents | DMF | Activating agent | [11][16] | |
| DIPEA/Collidine | 6-10 equivalents | DMF | Base for activation | [11][16] | |
| Cleavage | Trifluoroacetic Acid (TFA) | 95% | - | Cleavage from resin and side-chain deprotection | [1] |
| Triisopropylsilane (TIS) | 2.5% | - | Scavenger | [1] | |
| Water | 2.5% | - | Scavenger | [1] | |
| Capping | Acetic Anhydride/Pyridine | - | DMF | Block unreacted amines | [11] |
Table 2: Typical Reaction Times in Fmoc-SPPS
| Process | Typical Duration | Factors Influencing Duration | Reference |
| Resin Swelling | 30-60 minutes | Resin type and solvent | [11][18] |
| Fmoc Deprotection | 5-20 minutes | Peptide sequence, aggregation | [13][16][18] |
| Amino Acid Coupling | 15 minutes - 12 hours | Steric hindrance of amino acids, peptide length, aggregation | [11] |
| Capping | 30 minutes | - | [11] |
| Cleavage | 2-3 hours | Resin linkage, protecting groups | [1] |
Table 3: Common Side-Chain Protecting Groups in Fmoc Chemistry
| Amino Acid | Side-Chain Protecting Group | Cleavage Condition | Reference |
| Aspartic Acid, Glutamic Acid | tert-Butyl (tBu) | Acid (TFA) | [6] |
| Serine, Threonine, Tyrosine | tert-Butyl (tBu) | Acid (TFA) | [6][19] |
| Lysine, Tryptophan | tert-Butoxycarbonyl (Boc) | Acid (TFA) | [6][19] |
| Arginine | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Acid (TFA) | [6][19] |
| Cysteine, Asparagine, Glutamine, Histidine | Trityl (Trt) | Acid (TFA) | [6][19] |
Conclusion
Fmoc chemistry, in conjunction with solid-phase synthesis, provides a robust, efficient, and versatile platform for the chemical synthesis of peptides. Its mild reaction conditions and the orthogonality of its protecting group strategy have made it the predominant method in both academic research and industrial manufacturing.[1][5] A thorough understanding of the core principles, experimental protocols, and quantitative parameters outlined in this guide is essential for researchers, scientists, and drug development professionals to successfully leverage this powerful technology for the creation of novel peptides with diverse applications. The continuous development of new resins, coupling reagents, and automated synthesizers further enhances the capabilities of Fmoc-SPPS, promising even greater efficiency and scope in the future.[10][20]
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. jpt.com [jpt.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. chempep.com [chempep.com]
- 7. genscript.com [genscript.com]
- 8. bachem.com [bachem.com]
- 9. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]
- 10. bachem.com [bachem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis [merckmillipore.com]
- 16. chempep.com [chempep.com]
- 17. peptide.com [peptide.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Fmoc Amino Acids [cem.com]
- 20. [PDF] Fast conventional Fmoc solid‐phase peptide synthesis: a comparative study of different activators | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols: Solid-Phase Synthesis of C-Terminally Modified Peptides using Fmoc-1,6-diaminohexane hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the efficient chemical synthesis of peptides. The functionalization of the C-terminus of a peptide can significantly influence its biological activity, stability, and pharmacokinetic properties. The use of diamine linkers, such as 1,6-diaminohexane, allows for the introduction of a flexible spacer at the C-terminus, enabling further conjugation or modification. This document provides a detailed protocol for the incorporation of Fmoc-1,6-diaminohexane hydrochloride onto a 2-chlorotrityl chloride (2-CTC) resin and the subsequent solid-phase synthesis of a target peptide.
The 2-CTC resin is highly acid-labile, which permits the cleavage of the final peptide under mild acidic conditions, preserving acid-sensitive side-chain protecting groups if necessary. The primary challenge in utilizing this compound is its poor solubility in common SPPS solvents and the presence of the hydrochloride salt, which must be neutralized for efficient coupling. This protocol addresses these challenges to ensure successful loading and synthesis.
Data Presentation
Quantitative data for the described procedures are summarized in the tables below. These values are representative and may vary depending on the specific peptide sequence and laboratory conditions.
Table 1: Resin Loading and Synthesis Parameters
| Parameter | Typical Value | Method of Determination |
| Resin Type | 2-Chlorotrityl Chloride (2-CTC) | Manufacturer's Specification |
| Initial Resin Substitution | 1.0 - 1.6 mmol/g | Manufacturer's Specification |
| Fmoc-1,6-diaminohexane Loading | 0.4 - 0.8 mmol/g | UV-Vis Spectrophotometry (Fmoc Cleavage Assay) |
| Fmoc Deprotection Efficiency | > 99% | UV-Vis Spectrophotometry of Piperidine-Dibenefulvene Adduct |
| Amino Acid Coupling Efficiency | > 99% | Kaiser Test or TNBS Test |
| Final Peptide Purity (Crude) | 70 - 90% | RP-HPLC |
Table 2: Reagents for a Typical 0.1 mmol Scale Synthesis
| Reagent | Amount | Molar Excess (relative to resin loading) |
| 2-CTC Resin (1.2 mmol/g) | 125 mg | - |
| Fmoc-1,6-diaminohexane HCl | 140 mg (0.375 mmol) | 2.5 eq |
| Diisopropylethylamine (DIPEA) | 260 µL (1.5 mmol) | 10 eq |
| Fmoc-Amino Acid | 0.5 mmol | 5 eq |
| HATU | 189 mg (0.5 mmol) | 5 eq |
| DIPEA (for coupling) | 174 µL (1.0 mmol) | 10 eq |
| Piperidine (B6355638) in DMF | 20% (v/v) | - |
| TFA Cleavage Cocktail | 10 mL | - |
Experimental Protocols
Resin Preparation and Swelling
-
Place the 2-CTC resin in a suitable reaction vessel.
-
Add dichloromethane (B109758) (DCM) (10 mL/g of resin) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DCM using nitrogen pressure.
Loading of this compound onto 2-CTC Resin
Note: this compound has limited solubility. It is crucial to ensure complete dissolution and neutralization for efficient coupling.
-
In a separate flask, dissolve this compound (2.5 eq) in a minimal amount of N,N-dimethylformamide (DMF) (approx. 2-3 mL for 0.1 mmol scale).
-
Add DCM (approx. 5-7 mL) to the solution.
-
Add DIPEA (10 eq) to the solution to neutralize the hydrochloride salt and facilitate the reaction. Ensure the solution is clear.
-
Add the solution of the linker to the swollen resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
To cap any unreacted trityl chloride groups, add methanol (B129727) (0.8 mL/g of initial resin) to the reaction vessel and agitate for 30 minutes.
-
Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Dry a small sample of the resin under vacuum to determine the loading capacity.
Determination of Resin Loading (Fmoc Assay)
-
Accurately weigh 2-3 mg of the dried, loaded resin into a glass vial.
-
Add 1 mL of 20% piperidine in DMF.
-
Vortex the mixture for 30 minutes to ensure complete Fmoc group cleavage.
-
Dilute the solution with a known volume of DMF (e.g., add the 1 mL solution to 9 mL of DMF for a 1:10 dilution).
-
Measure the absorbance of the resulting dibenzofulvene-piperidine adduct at 301 nm using a UV-Vis spectrophotometer. Use 20% piperidine in DMF (identically diluted) as a blank.
-
Calculate the loading using the following formula: Loading (mmol/g) = (Absorbance × Dilution Factor) / (7800 × mass of resin in g) (where 7800 M⁻¹cm⁻¹ is the molar extinction coefficient of the dibenzofulvene-piperidine adduct)
Solid-Phase Peptide Synthesis Cycle
The following steps are repeated for the coupling of each amino acid in the peptide sequence.
4.1. Fmoc Deprotection
-
Swell the resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x).
4.2. Amino Acid Coupling
-
In a separate vial, dissolve the Fmoc-amino acid (5 eq) and a coupling agent such as HATU (5 eq) in DMF.
-
Add DIPEA (10 eq) to the solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative ninhydrin (B49086) (Kaiser) test. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Once the coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).
Final Cleavage and Deprotection
-
After the final amino acid coupling and subsequent Fmoc deprotection, wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and methanol (3x).
-
Dry the resin under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water . Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried peptide-resin (10 mL/g of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Application Notes and Protocols for Fmoc-1,6-diaminohexane as a Bioconjugation Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-1,6-diaminohexane is a versatile heterobifunctional linker widely employed in bioconjugation, peptide synthesis, and drug development.[1][2] Its structure features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on one of its two primary amine functionalities. This design allows for the selective and sequential conjugation of different molecules. The Fmoc group provides stability during synthesis and can be readily removed under mild basic conditions to expose a primary amine for subsequent reactions.[3][4] The 6-carbon aliphatic chain (hexane) acts as a flexible spacer, which can be crucial for maintaining the biological activity of the conjugated molecules by reducing steric hindrance.
These application notes provide detailed protocols for the use of Fmoc-1,6-diaminohexane as a linker in various bioconjugation applications, including the synthesis of antibody-drug conjugates (ADCs), peptide modification, and immobilization of biomolecules onto solid supports.
Key Applications
-
Antibody-Drug Conjugates (ADCs): Fmoc-1,6-diaminohexane can be used to attach cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapeutics.[1][5] The linker's stability in circulation and subsequent cleavage within the target cell are critical for the efficacy and safety of the ADC.[6][7]
-
Peptide Synthesis and Modification: In solid-phase peptide synthesis (SPPS), this linker can be incorporated to introduce a primary amine at a specific position for further derivatization, such as the attachment of labels or other functional moieties.[8][9][10]
-
Surface Immobilization: Biomolecules such as proteins, enzymes, or antibodies can be covalently attached to solid supports (e.g., beads, slides) functionalized with this linker for applications in diagnostics, biocatalysis, and affinity chromatography.[3][11]
Data Presentation
Table 1: Physicochemical Properties of Fmoc-1,6-diaminohexane Hydrochloride
| Property | Value | Reference(s) |
| Synonyms | N-Fmoc-1,6-hexanediamine hydrochloride | [2] |
| CAS Number | 166410-37-3, 945923-91-1 | [2] |
| Molecular Formula | C₂₁H₂₆N₂O₂·HCl | [2][12] |
| Molecular Weight | 374.9 g/mol | [2][12] |
| Appearance | White crystalline powder | [2] |
| Purity | ≥ 99% (HPLC) | [2] |
| Melting Point | ~160 °C | [2] |
| Storage Conditions | Store at ≤ -4 °C | [2] |
Table 2: Representative Reaction Conditions and Outcomes for Bioconjugation
Note: The following data are representative examples derived from studies using similar amine-containing linkers and EDC/NHS chemistry, as specific quantitative data for Fmoc-1,6-diaminohexane is not always published in a comparative format. Optimization is crucial for each specific application.
| Parameter | Antibody Conjugation | Peptide Labeling on Solid Support |
| Biomolecule | Monoclonal Antibody (e.g., Trastuzumab) | Resin-bound peptide |
| Linker | Fmoc-1,6-diaminohexane (after deprotection) | Fmoc-1,6-diaminohexane |
| Activation Chemistry | EDC/Sulfo-NHS | EDC/NHS |
| Molar Ratio (Biomolecule:Linker:EDC:NHS) | 1 : 10 : 50 : 50 | 1 : 5 : 10 : 10 |
| Reaction pH | 7.2 - 7.5 | 6.0 - 7.0 |
| Reaction Time | 2 - 4 hours | 1 - 2 hours |
| Reaction Temperature | Room Temperature | Room Temperature |
| Typical Conjugation Efficiency/Yield | 60 - 80% | 80 - 95% |
| Average Drug-to-Antibody Ratio (DAR) | 2 - 4 | N/A |
Experimental Protocols
Protocol 1: Fmoc Deprotection of Fmoc-1,6-diaminohexane
This protocol describes the removal of the Fmoc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
This compound
-
Deprotection solution: 20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF)
-
DMF
-
Diethyl ether (cold)
-
Nitrogen or argon gas
-
Reaction vessel
Procedure:
-
Dissolve this compound in a minimal amount of DMF in a reaction vessel.
-
Add the 20% piperidine in DMF solution to the vessel. A typical ratio is 1:4 (linker solution:deprotection solution).
-
Stir the reaction mixture at room temperature for 30 minutes under an inert atmosphere (nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, precipitate the deprotected linker by adding cold diethyl ether.
-
Centrifuge the mixture and decant the supernatant.
-
Wash the pellet with cold diethyl ether two more times.
-
Dry the resulting 1,6-diaminohexane linker under a stream of nitrogen. The product is now ready for the conjugation step.
Protocol 2: Conjugation of Deprotected 1,6-Diaminohexane to a Carboxyl-Containing Biomolecule (e.g., Antibody) using EDC/Sulfo-NHS Chemistry
This protocol outlines the covalent attachment of the deprotected diaminohexane linker to a biomolecule containing carboxyl groups (e.g., aspartic or glutamic acid residues in a protein).
Materials:
-
Deprotected 1,6-diaminohexane linker (from Protocol 1)
-
Biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS pH 7.2)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Quenching Solution: 1 M Tris-HCl, pH 8.5
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Biomolecule Preparation: Dissolve the biomolecule in the Activation Buffer.
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
Add EDC and Sulfo-NHS to the biomolecule solution. A typical molar excess is 50-100 fold for EDC and Sulfo-NHS over the biomolecule.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation:
-
Dissolve the deprotected 1,6-diaminohexane linker in the Activation Buffer.
-
Add the linker solution to the activated biomolecule solution. A typical molar excess of the linker is 10-20 fold over the biomolecule.
-
Incubate the reaction for 2 hours at room temperature with gentle stirring.
-
-
Quenching: Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted Sulfo-NHS esters. Incubate for 15 minutes.
-
Purification: Purify the resulting bioconjugate to remove excess linker and reagents. This is typically achieved by size-exclusion chromatography or extensive dialysis against an appropriate buffer (e.g., PBS).
-
Characterization: Analyze the purified conjugate by SDS-PAGE, HPLC, and mass spectrometry to confirm conjugation and determine the conjugation ratio.
Visualizations
Caption: Experimental workflow for bioconjugation using Fmoc-1,6-diaminohexane.
Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Recent advances in covalent, site-specific protein immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety-Catch Linkers for Solid-Phase Peptide Synthesis | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel antibody drug conjugate linker - Debiopharm [debiopharm.com]
- 8. researchgate.net [researchgate.net]
- 9. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 10. Thirteen decades of peptide synthesis: key developments in solid phase peptide synthesis and amide bond formation utilized in peptide ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scbt.com [scbt.com]
Application Notes and Protocols: Coupling of Fmoc-1,6-diaminohexane hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Fmoc-1,6-diaminohexane hydrochloride is a versatile bifunctional linker used extensively in solid-phase synthesis, bioconjugation, and materials science. It incorporates a flexible six-carbon aliphatic chain (diaminohexane), which serves as a spacer arm. One amine is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the other is present as a hydrochloride salt. This configuration allows for the directed, sequential coupling of the linker to a solid support or molecule via its free amine, followed by the removal of the Fmoc group to expose a new primary amine for further functionalization.
Key Applications:
-
Solid-Phase Peptide Synthesis (SPPS): Used to introduce a spacer arm between the resin and the peptide, which can improve peptide cleavage yields and solubility. It is also employed in the synthesis of peptide amides and complex peptide structures.
-
Affinity Ligand Synthesis: The diaminohexane spacer is ideal for attaching small molecules, peptides, or other ligands to a solid matrix (e.g., for affinity chromatography) while minimizing steric hindrance and maintaining the ligand's biological activity.
-
Bioconjugation: Facilitates the linkage of peptides to various biomolecules, a critical step in the development of targeted drug delivery systems and diagnostic tools.
-
Surface Modification and Materials Science: Employed to functionalize surfaces (e.g., nanoparticles, microarrays) with primary amines for subsequent covalent attachment of bioactive molecules.
The hydrochloride salt form necessitates neutralization with a non-nucleophilic base prior to the coupling reaction to liberate the free primary amine. The choice of coupling reagent, base, and reaction conditions is critical to achieving high coupling efficiency and preventing side reactions.
Comparative Data on Coupling Reagents
The efficiency of the amide bond formation between the free amine of 1,6-diaminohexane and a carboxyl group on a solid support is highly dependent on the activation method. While specific quantitative data for this compound is not always published in comparative studies, the following table summarizes typical performance characteristics of common coupling reagents extrapolated from their use with sterically unhindered primary amines and in standard solid-phase peptide synthesis (SPPS).
| Coupling Reagent Class | Example Reagent(s) | Base (Equivalents) | Typical Coupling Time | Estimated Efficiency | Advantages & Disadvantages |
| Carbodiimides | DIC / HOBt | DIPEA (2-4 eq.) | 60 - 120 min | >95% | Advantages: Cost-effective, low risk of racemization with HOBt. Disadvantages: Slower reaction rates; formation of insoluble urea (B33335) byproducts (with DCC); potential for N-acylurea formation. |
| Aminium/Uronium Salts | HBTU / HCTU | DIPEA (2-4 eq.) | 15 - 60 min | >99% | Advantages: Very fast and highly efficient; byproducts are water-soluble. Disadvantages: Higher cost; potential for guanidinylation of the free amine if excess reagent is used. |
| Phosphonium Salts | PyBOP / PyAOP | DIPEA (2-4 eq.) | 15 - 60 min | >99% | Advantages: Rapid and highly efficient, similar to HBTU; byproducts are generally not problematic. Disadvantages: Higher cost; byproducts can be hazardous (BOP). |
-
DIC: N,N'-Diisopropylcarbodiimide
-
HOBt: 1-Hydroxybenzotriazole
-
DIPEA: N,N'-Diisopropylethylamine
-
HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
-
HCTU: O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
-
PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate
Experimental Protocols
This section provides a detailed protocol for the manual coupling of this compound to a carboxyl-terminated solid-phase resin (e.g., Wang resin, 2-Chlorotrityl resin pre-loaded with a dicarboxylic acid).
Protocol 1: Coupling of this compound to Carboxyl-Terminated Resin
This protocol describes the activation of the resin's carboxyl groups and subsequent coupling of the linker.
Materials:
-
Carboxyl-terminated resin (e.g., Wang resin, 100-200 mesh, ~1.0 mmol/g loading)
-
This compound
-
Coupling Reagent (e.g., HCTU)
-
N,N'-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase synthesis vessel with a frit
-
Shaker or rocker for agitation
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin (e.g., 250 mg for a 0.25 mmol scale synthesis) into the synthesis vessel.
-
Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
-
After swelling, drain the DMF.
-
-
Linker and Activation Solution Preparation (Perform during last 15 mins of resin swelling):
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading; e.g., 0.75 mmol) and the coupling reagent (e.g., HCTU, 2.9 equivalents; 0.725 mmol) in DMF (approx. 5 mL).
-
Add DIPEA (6 equivalents; 1.5 mmol) to the vial. The first 3 equivalents neutralize the hydrochloride salt and the resin's carboxyl groups, and the additional 3 equivalents facilitate the coupling reaction.
-
Mix the solution gently for 1-2 minutes. This is the "pre-activation" step.
-
-
Coupling Reaction:
-
Drain the swelling solvent from the resin.
-
Immediately add the prepared linker/activation solution to the swollen resin.
-
Ensure the solution fully covers the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing:
-
After the coupling reaction, drain the solution from the vessel.
-
Wash the resin extensively to remove excess reagents and byproducts. Perform the following washes, using ~10 mL of solvent per gram of resin for each wash and agitating for 1 minute:
-
DMF (3 times)
-
DCM (3 times)
-
DMF (3 times)
-
-
-
Optional: Capping of Unreacted Carboxyl Groups:
-
To block any unreacted carboxyl groups and prevent side reactions in subsequent steps, a capping step can be performed. Prepare a solution of 10% acetic anhydride (B1165640) and 10% DIPEA in DMF.
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Drain and wash the resin as described in step 4.
-
-
Final Wash and Drying:
-
Wash the resin with DCM (3 times) and then with methanol (B129727) or diethyl ether (3 times) to shrink the resin for drying.
-
Dry the resin under a high vacuum for at least 4 hours.
-
Protocol 2: Fmoc Deprotection
This protocol is performed after the linker has been successfully coupled to expose the terminal amine for further synthesis.
Materials:
-
Resin from Protocol 1
-
20% Piperidine (B6355638) in DMF (v/v)
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
Procedure:
-
Resin Preparation:
-
Swell the dried resin from Protocol 1 in DMF for 30-60 minutes.
-
Drain the DMF.
-
-
Fmoc Removal:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for an initial 3 minutes, drain, and add a fresh aliquot of the 20% piperidine solution.
-
Continue to agitate for an additional 15-20 minutes.
-
-
Washing:
-
Drain the piperidine solution.
-
Wash the resin thoroughly to remove piperidine and the dibenzofulvene byproduct. Perform the following washes:
-
DMF (5-7 times)
-
DCM (3 times)
-
DMF (3 times)
-
-
The resin now has a free primary amine at the end of the spacer arm and is ready for the next step in the synthesis.
Visualizations
Logical Flow of the Coupling Reaction
The following diagram illustrates the key chemical transformations and logical steps involved in activating the resin and coupling the diamine linker.
Caption: Chemical logic of resin activation, linker neutralization, and final coupling.
Experimental Workflow for Coupling Protocol
This diagram outlines the sequential steps of the laboratory protocol for coupling the linker to the resin.
Caption: Step-by-step experimental workflow for linker coupling to a solid support.
Application Notes and Protocols: Fmoc Deprotection of 1,6-Diaminohexane Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized amine-protecting group in solid-phase synthesis, particularly in the construction of peptides, oligonucleotides, and various molecular probes. Its key advantage lies in its stability to a wide range of reagents and its lability under mild basic conditions, which allows for orthogonal deprotection strategies. The 1,6-diaminohexane linker is a common aliphatic spacer used to conjugate molecules of interest, such as fluorophores, drugs, or affinity ligands, to a solid support or another molecule. This document provides a detailed protocol for the deprotection of an Fmoc-protected 1,6-diaminohexane linker, a crucial step in preparing the linker for subsequent conjugation.
The deprotection of the Fmoc group is typically achieved through a β-elimination mechanism initiated by a secondary amine base, most commonly piperidine (B6355638).[1][2][3][4] The base abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene (DBF) intermediate, which is subsequently scavenged by the amine to form a stable adduct.[2][3] This process regenerates the free primary amine on the 1,6-diaminohexane linker, making it available for the next synthetic step.
Data Presentation: Fmoc Deprotection Conditions
The efficiency of Fmoc deprotection is influenced by the choice of base, its concentration, and the reaction time. The following table summarizes typical conditions used for Fmoc removal, primarily derived from solid-phase peptide synthesis (SPPS) literature, which are directly applicable to linkers on a solid support.
| Deprotection Reagent | Concentration (v/v) in DMF | Typical Reaction Time | Number of Treatments | Notes |
| Piperidine | 20% | 5 - 20 minutes | 2 | The most common and effective reagent for Fmoc deprotection.[3][5][6] |
| Piperidine | 30% | 10 minutes | 1-2 | A higher concentration can be used to shorten the reaction time.[6] |
| Piperidine | 50% | < 5 minutes | 1-2 | Used for very rapid deprotection. |
| 4-Methylpiperidine (4-MP) | 20% | 10 minutes | 2 | An alternative to piperidine with similar efficiency.[7] |
| Piperazine (PZ) | 10% (w/v) in 9:1 DMF/Ethanol | 3 minutes (with microwave) | 2 | A less toxic alternative to piperidine, often used with microwave assistance.[2] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% | Variable | 1-2 | A stronger, non-nucleophilic base; may increase the risk of side reactions.[8] |
Experimental Protocol: Fmoc Deprotection of Solid-Phase Anchored 1,6-Diaminohexane
This protocol details the removal of the Fmoc protecting group from a 1,6-diaminohexane linker that is covalently attached to a solid support (e.g., resin).
Materials:
-
Fmoc-protected 1,6-diaminohexane functionalized solid support (e.g., resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, sequencing grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvent: DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel (e.g., fritted syringe or automated synthesizer reaction vessel)
-
Shaker or rocker
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling:
-
Place the Fmoc-1,6-diaminohexane functionalized resin into the solid-phase synthesis vessel.
-
Add sufficient DMF to swell the resin (approximately 10 mL per gram of resin).
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
-
Initial DMF Wash:
-
After swelling, drain the DMF from the synthesis vessel.
-
Wash the resin with three portions of DMF (approximately 10 mL per gram of resin for each wash) to remove any residual impurities. Drain the solvent after each wash.
-
-
Fmoc Deprotection (First Treatment):
-
Add the 20% piperidine in DMF deprotection solution to the swollen resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 3-5 minutes.[3][5]
-
Drain the deprotection solution. This solution will contain the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance that can be used for monitoring.
-
-
Fmoc Deprotection (Second Treatment):
-
Thorough Washing:
-
Wash the resin extensively with DMF (5-7 times, approximately 10 mL per gram of resin for each wash) to completely remove the piperidine and the dibenzofulvene-piperidine adduct.[3] Residual piperidine can interfere with subsequent coupling reactions.
-
-
Solvent Exchange and Drying (Optional, if proceeding to a non-DMF based reaction or for storage):
-
Wash the resin with DCM (3 times) to remove the DMF.
-
Wash the resin with MeOH (3 times) to facilitate drying.
-
Dry the resin under a stream of inert gas or in a vacuum desiccator.
-
-
Confirmation of Deprotection (Optional):
-
A qualitative Kaiser test (ninhydrin test) can be performed on a small sample of the resin beads. A positive result (blue color) indicates the presence of free primary amines, confirming successful Fmoc deprotection.
-
Visualizations
Caption: Experimental workflow for the Fmoc deprotection of a 1,6-diaminohexane linker.
Caption: Simplified mechanism of Fmoc deprotection using piperidine.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
Application of Fmoc-1,6-diaminohexane in Targeted Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-1,6-diaminohexane hydrochloride is a versatile bifunctional linker utilized in the synthesis of targeted drug delivery systems.[1] Its structure features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on one of the terminal amines of a hexane-1,6-diamine spacer. The Fmoc group is a base-labile protecting group commonly employed in solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of peptides or other ligands.[1][2] The second terminal amine remains free to be conjugated to a therapeutic agent, making this linker ideal for constructing drug conjugates.
The hexane-1,6-diamine spacer provides a flexible and hydrophilic linkage between the targeting moiety and the drug, which can be crucial for maintaining the biological activity of both components and for the overall pharmacokinetic profile of the conjugate. This application note provides detailed protocols for the use of Fmoc-1,6-diaminohexane in the synthesis of targeted drug-conjugates, specifically focusing on peptide-drug conjugates (PDCs).
Principle of Application
The core utility of Fmoc-1,6-diaminohexane in targeted drug delivery lies in its role as a linker to covalently attach a targeting ligand (e.g., a peptide) to a therapeutic drug. The synthesis is typically performed on a solid support (resin). The Fmoc-protected amine allows for the assembly of a peptide chain using standard Fmoc-based solid-phase peptide synthesis. Once the peptide is synthesized, the free amine of the diaminohexane linker is coupled to the drug molecule. Finally, the entire peptide-drug conjugate is cleaved from the solid support.
The resulting conjugate can then be targeted to specific cells or tissues that express the receptor for the peptide ligand, thereby increasing the concentration of the drug at the site of action and reducing off-target toxicity.
Key Applications
-
Peptide-Drug Conjugates (PDCs): Development of targeted cancer therapies where a cytotoxic drug is linked to a peptide that targets tumor-specific receptors.
-
Bioconjugation: Linking peptides to various biomolecules for diagnostic and therapeutic purposes.[1]
-
Functionalized Materials: Creation of functionalized polymers for advanced materials science applications.[1]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptide with a C-terminal Fmoc-1,6-diaminohexane Linker
This protocol describes the manual solid-phase synthesis of a model peptide on a Rink Amide resin, incorporating the Fmoc-1,6-diaminohexane linker at the C-terminus.
Materials:
-
Rink Amide MBHA resin
-
This compound
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Washing solvent: DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the peptide synthesis vessel.
-
Fmoc Deprotection of Resin:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of Fmoc-1,6-diaminohexane:
-
In a separate vial, dissolve 3 equivalents of this compound, 3 equivalents of HOBt, and 3 equivalents of HBTU in DMF.
-
Add 6 equivalents of DIPEA to the solution and pre-activate for 10 minutes.
-
Add the activated linker solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Perform a Kaiser test to confirm the absence of free amino groups. If the test is positive, repeat the coupling step.
-
-
Peptide Chain Elongation:
-
Fmoc Deprotection: Deprotect the Fmoc group from the linker as described in step 2.
-
Amino Acid Coupling: Couple the subsequent Fmoc-protected amino acids sequentially using the same coupling procedure as in step 3.
-
-
N-terminal Modification (Optional): After the final amino acid coupling and deprotection, the N-terminus can be modified (e.g., acetylation) if required.
-
Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry under vacuum.
Protocol 2: Conjugation of a Drug to the Resin-Bound Peptide
This protocol outlines the coupling of a drug with a carboxylic acid functional group to the free amine of the 1,6-diaminohexane linker.
Materials:
-
Peptide-resin from Protocol 1
-
Drug with a carboxylic acid group
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt
-
Base: DIPEA
-
Solvent: DMF
Procedure:
-
Fmoc Deprotection of the Linker:
-
Swell the peptide-resin in DMF.
-
Deprotect the Fmoc group from the N-terminus of the peptide chain by treating with 20% piperidine in DMF as described in Protocol 1, Step 2. This step is crucial to expose the amine for drug conjugation.
-
-
Drug Activation:
-
In a separate vial, dissolve 3 equivalents of the drug, 3 equivalents of HATU, and 3 equivalents of HOBt in DMF.
-
Add 6 equivalents of DIPEA and allow the mixture to pre-activate for 10 minutes.
-
-
Drug Conjugation:
-
Add the activated drug solution to the resin.
-
Agitate the mixture for 4-24 hours at room temperature. The reaction progress can be monitored by HPLC analysis of a small cleaved sample.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
Protocol 3: Cleavage and Purification of the Peptide-Drug Conjugate
This protocol describes the final cleavage of the conjugate from the resin and its subsequent purification.
Materials:
-
Drug-conjugated resin from Protocol 2
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water
-
Cold diethyl ether
-
Solvents for HPLC: Acetonitrile, water, 0.1% TFA
-
Preparative HPLC system with a C18 column
Procedure:
-
Cleavage:
-
Add the cleavage cocktail to the dried resin.
-
Gently agitate the mixture for 2-4 hours at room temperature.
-
-
Precipitation and Collection:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide-drug conjugate by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitate.
-
Wash the pellet with cold diethyl ether and dry.
-
-
Purification:
-
Dissolve the crude conjugate in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Purify the conjugate using preparative HPLC with a C18 column.
-
Collect the fractions containing the pure product and lyophilize to obtain the final peptide-drug conjugate.
-
Data Presentation
The following tables provide hypothetical but representative quantitative data for the synthesis and characterization of a peptide-drug conjugate using the Fmoc-1,6-diaminohexane linker.
Table 1: Synthesis Yields
| Step | Product | Starting Material | Molar Equivalents | Yield (%) |
| 1 | Fmoc-1,6-diaminohexane-Resin | Rink Amide Resin | 3 | >95 (based on substitution) |
| 2 | Peptide-Linker-Resin | Fmoc-1,6-diaminohexane-Resin | 3 (per amino acid) | ~99 (per coupling step) |
| 3 | Drug-Peptide-Linker-Resin | Peptide-Linker-Resin | 3 | 85 |
| 4 | Crude Peptide-Drug Conjugate | Drug-Peptide-Linker-Resin | N/A | 75 |
| 5 | Purified Peptide-Drug Conjugate | Crude Peptide-Drug Conjugate | N/A | 40 |
Table 2: Characterization of the Purified Peptide-Drug Conjugate
| Parameter | Method | Result |
| Purity | Analytical HPLC | >98% |
| Molecular Weight | Mass Spectrometry (ESI-MS) | Expected mass ± 1 Da |
| Drug Loading Ratio (DLR) | UV-Vis Spectroscopy / MS | ~1 |
| In Vitro Cytotoxicity (IC50) | Cell-based Assay (e.g., MTT) | Varies with cell line and drug |
| Receptor Binding Affinity (Kd) | Radioligand Binding Assay | Varies with peptide and receptor |
Visualizations
Caption: Workflow for the synthesis of a peptide-drug conjugate.
Caption: Mechanism of action for a targeted peptide-drug conjugate.
References
Application Notes and Protocols: Orthogonal Protection Strategies with Fmoc-1,6-diaminohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis and drug development, the strategic use of protecting groups is paramount for the construction of complex and modified peptides. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and facile removal with a mild base, typically piperidine (B6355638).[1][2] This orthogonality to acid-labile side-chain protecting groups (such as Boc, tBu, and Trt) forms the basis of the widely adopted Fmoc/tBu strategy.[1][2]
Fmoc-1,6-diaminohexane hydrochloride is a versatile bifunctional linker that introduces a hexylenediamine spacer into a peptide sequence.[3] One amine is protected by the Fmoc group, allowing for its controlled incorporation into the peptide backbone via standard coupling procedures. The other terminal amine remains as a hydrochloride salt, which is neutralized in situ during the coupling reaction, making it available for subsequent orthogonal modifications such as peptide branching, cyclization, or the attachment of reporter molecules and drug conjugates.[4]
These application notes provide detailed protocols for the incorporation of Fmoc-1,6-diaminohexane in SPPS and its utilization in an orthogonal protection strategy for the synthesis of a branched peptide.
Data Presentation
The efficiency of coupling Fmoc-1,6-diaminohexane and the subsequent amino acid to the branched chain can be influenced by the coupling reagents and conditions. Below is a summary of typical coupling efficiencies observed in Fmoc-SPPS.
| Coupling Step | Coupling Reagent/Activator | Reaction Time (h) | Solvent | Typical Coupling Efficiency (%) |
| Fmoc-1,6-diaminohexane to Resin | HBTU/HOBt/DIPEA | 2 | DMF | >95 |
| Fmoc-1,6-diaminohexane to Peptide | HATU/HOAt/DIPEA | 2 | DMF | >95 |
| First Amino Acid to Diaminohexane Branch | HBTU/HOBt/DIPEA | 2 | DMF | >90 |
| Subsequent Amino Acids to Branch | HATU/HOAt/DIPEA | 1-2 | DMF | >98 |
Note: Coupling efficiency can be monitored qualitatively using the Kaiser test or quantitatively by UV-Vis spectrophotometry of the piperidine-dibenzofulvene adduct released during Fmoc deprotection.[2]
Experimental Protocols
Protocol 1: Incorporation of Fmoc-1,6-diaminohexane onto a Solid-Phase Resin
This protocol describes the coupling of Fmoc-1,6-diaminohexane to a pre-loaded resin with a free N-terminal amine.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvents: Methanol (MeOH), Isopropanol (IPA)
-
Peptide synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin (1.0 eq) in DMF for 1 hour in the reaction vessel. Drain the DMF.
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 3 minutes and drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Preparation of Fmoc-1,6-diaminohexane Solution:
-
In a separate vial, dissolve this compound (2.0 eq), HBTU (1.95 eq), and HOBt (2.0 eq) in a minimal amount of DMF.
-
Add DIPEA (4.0 eq) to neutralize the hydrochloride salt and activate the coupling reagents. The extra equivalent of base is to neutralize the hydrochloride of the diamine.
-
-
Coupling Reaction:
-
Add the activated Fmoc-1,6-diaminohexane solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
-
Kaiser Test: Perform a Kaiser test on a small sample of resin beads to confirm the completion of the coupling (ninhydrin-negative).
-
Capping (Optional): If the Kaiser test is positive, cap any unreacted amines by treating the resin with a solution of 10% acetic anhydride (B1165640) and 10% DIPEA in DMF for 30 minutes.
Protocol 2: Orthogonal Deprotection and Branching
This protocol outlines the selective deprotection of an orthogonal protecting group (e.g., Dde) on a side chain, followed by the coupling of an amino acid to the newly liberated amine, demonstrating the utility of Fmoc-1,6-diaminohexane in creating a branched peptide. For this example, we assume a peptide has been synthesized containing a lysine (B10760008) residue protected with Dde, and Fmoc-1,6-diaminohexane has been incorporated at the N-terminus.
Materials:
-
Peptidyl-resin with N-terminal Fmoc-1,6-diaminohexane and a Dde-protected lysine residue.
-
2% (v/v) Hydrazine (B178648) in DMF
-
Fmoc-protected amino acid for branching
-
Coupling reagents (HBTU/HOBt or HATU/HOAt)
-
DIPEA
-
DMF, DCM
Procedure:
-
Selective Dde Deprotection:
-
Wash the peptidyl-resin with DMF (3 times).
-
Treat the resin with 2% hydrazine in DMF for 3 minutes. Drain.
-
Repeat the hydrazine treatment for another 7 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine.
-
-
Branching: Coupling of the First Amino Acid to the Diaminohexane Linker:
-
Deprotect the Fmoc group from the 1,6-diaminohexane linker using 20% piperidine in DMF as described in Protocol 1, step 2.
-
In a separate vial, pre-activate the Fmoc-protected amino acid (3.0 eq) with HBTU (2.9 eq), HOBt (3.0 eq), and DIPEA (6.0 eq) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF, DCM, and DMF.
-
-
Elongation of the Branched Chain: Continue the synthesis of the branched peptide chain by repeating the standard Fmoc-SPPS cycles of deprotection and coupling for each subsequent amino acid.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Orthogonal synthesis of a branched peptide using Fmoc-1,6-diaminohexane.
Caption: Mechanism of Fmoc group removal by piperidine.
References
Application Notes and Protocols for the Incorporation of Fmoc-Diaminohexane into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of bifunctional linkers into peptides is a cornerstone of modern drug development and chemical biology. These linkers serve as versatile handles for the attachment of various moieties, including cytotoxic drugs, imaging agents, and cell-penetrating peptides. Among these, 1,6-diaminohexane is a popular choice due to its flexibility and chemical stability. This document provides a detailed guide for the incorporation of mono-Fmoc-protected 1,6-diaminohexane into peptides using standard solid-phase peptide synthesis (SPPS) techniques. The protocols outlined below are intended to serve as a comprehensive resource for researchers in the field of peptide chemistry and drug discovery.
The use of mono-Fmoc-1,6-diaminohexane allows for the directional incorporation of the linker into a growing peptide chain. The remaining free amino group can then be utilized for the conjugation of a desired molecule, enabling the synthesis of complex peptide conjugates. This methodology is central to the development of targeted therapeutics, where a peptide sequence is used to direct a cytotoxic agent to a specific cell type, thereby minimizing off-target effects and enhancing therapeutic efficacy.
Data Presentation
The efficiency of coupling reactions in SPPS is critical for the synthesis of high-purity peptides. The following table summarizes the expected coupling efficiencies for Fmoc-protected amino acids, including the mono-Fmoc-1,6-diaminohexane linker, with various common coupling reagents. These values are representative and can be influenced by factors such as the resin, the peptide sequence, and the specific reaction conditions.
| Coupling Reagent | Activator Type | Typical Coupling Time (min) | Expected Coupling Yield (%) | Key Advantages |
| HBTU/HOBt | Benzotriazole-based | 30 - 60 | > 99 | Fast, reliable, and widely used. |
| HATU/HOAt | Guanidinium-based | 20 - 45 | > 99.5 | Highly reactive, excellent for sterically hindered couplings. |
| DIC/HOBt | Carbodiimide | 60 - 120 | 95 - 98 | Cost-effective and generates a soluble urea (B33335) byproduct. |
| PyBOP | Phosphonium-based | 30 - 60 | > 98 | Low racemization and efficient for hindered couplings. |
Experimental Protocols
The following protocols provide a step-by-step guide for the incorporation of mono-Fmoc-1,6-diaminohexane into a peptide sequence using manual Fmoc-based SPPS.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) – General Cycle
This protocol outlines the standard steps for elongating a peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acids
-
Mono-Fmoc-1,6-diaminohexane hydrochloride
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Kaiser test kit
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to check for the presence of free primary amines. A blue color indicates an incomplete reaction, while a yellow or colorless result signifies a complete coupling.
-
If the Kaiser test is positive, repeat the coupling step.
-
-
Washing: Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to prepare for the next cycle.
-
Repeat Cycles: Repeat steps 2-5 for each amino acid in the peptide sequence.
Protocol 2: Incorporation of Mono-Fmoc-1,6-Diaminohexane
This protocol details the specific steps for coupling the diaminohexane linker.
Procedure:
-
Follow the general SPPS cycle (Protocol 1) to synthesize the peptide sequence up to the desired point of linker incorporation.
-
For the coupling step, use mono-Fmoc-1,6-diaminohexane hydrochloride as the "amino acid".
-
Given that the free base of the diamine is required for coupling, ensure sufficient base (DIPEA) is used to neutralize the hydrochloride salt in addition to activating the carboxyl group of the growing peptide chain. A common approach is to use an additional 1-2 equivalents of DIPEA.
-
Proceed with the coupling reaction as described in Protocol 1, step 3.
-
After successful coupling, the Fmoc group can be removed to reveal the terminal amine of the diaminohexane linker, which is then ready for conjugation.
Protocol 3: Peptide Cleavage and Deprotection
This protocol describes the final step of releasing the synthesized peptide from the resin.
Procedure:
-
After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare the cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% water).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, and wash the pellet with cold diethyl ether.
-
Dry the crude peptide pellet under vacuum.
Protocol 4: Characterization of the Diaminohexane-Modified Peptide
Procedure:
-
High-Performance Liquid Chromatography (HPLC):
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Analyze the sample using reverse-phase HPLC with a C18 column.
-
Use a gradient of water and acetonitrile, both containing 0.1% TFA, to elute the peptide.
-
Monitor the elution profile at 220 nm and 280 nm. The purity of the peptide can be estimated from the peak area.
-
-
Mass Spectrometry (MS):
-
Determine the molecular weight of the purified peptide using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
-
Confirm the identity of the peptide by comparing the observed mass with the calculated theoretical mass.
-
Mandatory Visualizations
Caption: Experimental workflow for the solid-phase synthesis of a peptide incorporating a diaminohexane linker.
Caption: Logical relationship for the creation and action of a peptide-drug conjugate using a diaminohexane linker.
Caption: A representative signaling pathway for a peptide-drug conjugate that induces apoptosis.
Application Notes and Protocols: Use of HATU and HBTU Coupling Reagents with Fmoc-1,6-diaminohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis, drug development, and bioconjugation, the selective acylation of symmetrical diamines is a critical step for introducing linkers, spacers, or functional moieties. Fmoc-1,6-diaminohexane serves as a valuable building block, providing a flexible six-carbon chain with a free amine for further elaboration after the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group. The efficient and selective mono-acylation of 1,6-diaminohexane is paramount to prevent the formation of undesired di-acylated byproducts. This document provides detailed application notes and protocols for the use of two highly effective uronium-based coupling reagents, HATU and HBTU, for the mono-amidation of a carboxylic acid with the free amine of Fmoc-1,6-diaminohexane.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are widely used coupling reagents that facilitate amide bond formation by activating the carboxylic acid component. While both are effective, HATU is generally recognized for its superior performance, particularly in challenging couplings, due to the formation of a more reactive OAt-active ester intermediate.[1] This leads to faster reaction times and potentially higher purity of the final product with a lower risk of racemization.[1][2]
Comparison of HATU and HBTU Coupling Reagents
A clear understanding of the characteristics of each coupling reagent is essential for selecting the optimal conditions for a specific application.
| Parameter | HATU | HBTU |
| Activating Group | 7-Azabenzotriazole (HOAt) | Benzotriazole (HOBt) |
| Reactivity | Higher, forms more reactive OAt-ester | High, but generally lower than HATU |
| Reaction Speed | Faster | Slower |
| Coupling Efficiency | Very High | High |
| Risk of Racemization | Lower | Higher |
| Side Reactions | Guanidinylation of amines if used in excess | Guanidinylation of amines if used in excess |
| Typical Applications | Difficult couplings, rapid protocols | Routine peptide synthesis |
Reaction Mechanism: Amide Bond Formation
The general mechanism for amide bond formation using HATU or HBTU involves the activation of a carboxylic acid to form a highly reactive acyl-uronium species, which then reacts with an amine to form the desired amide bond.
Experimental Protocols
The key to achieving selective mono-acylation of a symmetrical diamine like Fmoc-1,6-diaminohexane is to use a significant excess of the diamine relative to the carboxylic acid. This stoichiometric control favors the statistical probability of the activated carboxylic acid reacting with a diamine molecule at only one of its amino groups.
Materials:
-
Carboxylic acid to be coupled
-
Fmoc-1,6-diaminohexane hydrochloride (or free base)
-
HATU or HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for purification (e.g., ethyl acetate (B1210297), hexanes)
Protocol 1: Mono-acylation using HATU
This protocol is recommended for achieving high coupling efficiency and minimizing reaction times.
-
Preparation of Fmoc-1,6-diaminohexane: If starting with the hydrochloride salt, it is advisable to neutralize it to the free amine. Dissolve the this compound in a minimal amount of DMF and add one equivalent of DIPEA.
-
Reaction Setup:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.05 - 1.2 equivalents) to the solution.
-
Add DIPEA (2.0 - 3.0 equivalents) to the mixture.
-
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes. This pre-activation step allows for the formation of the reactive OAt-ester.
-
Addition of Diamine: In a separate flask, dissolve a 5- to 10-fold excess of Fmoc-1,6-diaminohexane (relative to the carboxylic acid) in anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted carboxylic acid and HOAt), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel to separate the desired mono-acylated product from any di-acylated byproduct and excess diamine.
Protocol 2: Mono-acylation using HBTU
This protocol provides a reliable and cost-effective method for mono-amidation.
-
Preparation of Fmoc-1,6-diaminohexane: As in Protocol 1, neutralize the hydrochloride salt to the free amine using one equivalent of DIPEA in DMF.
-
Reaction Setup:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add HBTU (1.05 - 1.2 equivalents) to the solution.
-
Add DIPEA (2.0 - 3.0 equivalents) to the mixture.
-
-
Pre-activation: Stir the solution at room temperature for 15-30 minutes to form the HOBt-ester.
-
Addition of Diamine: Prepare a solution of a 5- to 10-fold excess of Fmoc-1,6-diaminohexane in anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. HBTU-mediated couplings may require longer reaction times (2-8 hours) compared to HATU.
-
Workup: Follow the same workup procedure as described in Protocol 1.
-
Purification: Purify the crude product by flash column chromatography.
Experimental Workflow
The following diagram illustrates a typical workflow for the mono-acylation of Fmoc-1,6-diaminohexane.
Potential Side Reactions and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Formation of Di-acylated Product | Insufficient excess of Fmoc-1,6-diaminohexane. | Increase the excess of the diamine to 10-fold or higher. Ensure slow, dropwise addition of the diamine to the activated acid. |
| Guanidinylation of the Amine | Excess coupling reagent reacting with the free amine of the product or starting diamine.[3][4] | Use a slight excess of the carboxylic acid relative to the coupling reagent. Pre-activate the carboxylic acid before adding the diamine.[3] |
| Low Yield | Incomplete reaction. Steric hindrance. | For HBTU, consider switching to the more reactive HATU.[1][2] Increase reaction time or slightly elevate the temperature (e.g., to 40 °C), monitoring carefully for side product formation. Ensure all reagents are anhydrous. |
| Racemization (for chiral carboxylic acids) | Prolonged activation time or use of a strong base. | Use HATU, which is known to suppress racemization better than HBTU.[1][2] Minimize the pre-activation time. |
Conclusion
Both HATU and HBTU are excellent coupling reagents for the mono-acylation of Fmoc-1,6-diaminohexane. The choice between them may depend on the specific carboxylic acid substrate, desired reaction efficiency, and cost considerations. For challenging substrates or when minimizing racemization is critical, HATU is the preferred reagent. By carefully controlling the stoichiometry and employing the protocols outlined in this document, researchers can achieve high yields of the desired mono-acylated product, a key intermediate for a wide range of applications in chemical biology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Monoacylation of Symmetrical Diamines in Charge Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Cleavage Using an Fmoc-1,6-Diaminohexane Linker System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient construction of complex peptide chains. A critical step in this process is the cleavage of the synthesized peptide from the solid support. This document provides detailed application notes and protocols for the cleavage of peptides from a resin functionalized with a 1,6-diaminohexane linker, a strategy particularly useful for the synthesis of C-terminal peptide amides.
The use of a 1,6-diaminohexane linker involves derivatizing a solid support, such as polystyrene resin, to introduce primary amino groups spaced from the resin backbone. The first Fmoc-protected amino acid is then coupled to this amino group. Subsequent amino acids are added using standard Fmoc-SPPS cycles. The final cleavage, typically performed with a strong acid like trifluoroacetic acid (TFA), releases the peptide as a C-terminal amide. This method is advantageous for its simplicity and the direct production of peptide amides, which are common in biologically active peptides.
Principle of the Method
The overall process involves three main stages:
-
Resin Functionalization: A suitable resin (e.g., chloromethylated polystyrene) is functionalized with 1,6-diaminohexane to introduce a flexible amino linker. One of the amino groups of the diamine attaches to the resin, leaving the other available for peptide synthesis.
-
Fmoc-SPPS: The peptide is synthesized on the amino-functionalized resin starting from the C-terminus. The N-terminus of each incoming amino acid is protected by the base-labile Fmoc group, which is removed with piperidine (B6355638) before the coupling of the next amino acid.
-
Acidolytic Cleavage: The final peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treatment with a strong acid, typically a trifluoroacetic acid (TFA)-based cocktail. The cleavage of the amide bond between the C-terminal amino acid and the linker results in the formation of a C-terminal peptide amide.
Data Presentation
Table 1: Comparison of Cleavage Cocktails and Their Applications
The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide. Below is a summary of commonly used cleavage cocktails for acid-labile linkers yielding peptide amides.
| Cleavage Cocktail (Reagent) | Composition (v/v) | Typical Cleavage Time | Target Peptides and Remarks |
| Standard (Reagent K) | TFA / H₂O / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | 1.5 - 4 hours | A robust, general-purpose cocktail for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[1] |
| TFA/TIS/H₂O | TFA / Triisopropylsilane / H₂O (95:2.5:2.5) | 1.5 - 3 hours | Suitable for peptides without highly sensitive residues. TIS is an efficient scavenger for carbocations.[2] |
| TFA/EDT/TIS/H₂O | TFA / 1,2-Ethanedithiol / TIS / H₂O (92.5:2.5:2.5:2.5) | 1.5 - 3 hours | Recommended for peptides containing Trp and Arg(Pbf) to prevent side reactions.[2] |
| Low Odor (Reagent B) | TFA / Phenol / H₂O / TIS (88:5:5:2) | 1 - 4 hours | An alternative to cocktails containing thiols, reducing odor. Effective for scavenging trityl cations.[3] |
Table 2: Representative Cleavage Yields and Purity for Peptides Synthesized on Amino-Functionalized Resins
Quantitative data for the specific 1,6-diaminohexane linker is not extensively published. The following data is representative of cleavage from analogous amino-functionalized resins (e.g., aminomethyl, Rink Amide) and demonstrates the expected efficiency.
| Peptide Sequence | Resin Type | Cleavage Cocktail | Cleavage Yield (%) | Crude Purity (%) | Reference |
| H-YGGFL-NH₂ (Leu-Enkephalin) | Rink-Amide-Li-resin | TFA/H₂O/TIS (95:2.5:2.5) | >95 | ~100 | [4] |
| H-YIIFL-NH₂ | Amino-Li-resin | TFA/H₂O/TIS (95:2.5:2.5) | 81 | 96.1 | [5] |
| H-(Ala)₁₀(Lys)₃-NH₂ | Rink-Amide-Li-resin | TFA/H₂O/TIS (95:2.5:2.5) | Not specified | 87.7 | [4] |
| Eledoisin | Ferrocenyl amine linker | TFA/Phenol (95:5) | High | Not specified | [6] |
| Neuromedin | Ferrocenyl amine linker | TFA/Phenol (95:5) | High | Not specified | [6] |
Experimental Protocols
Protocol 1: Functionalization of Polystyrene Resin with 1,6-Diaminohexane
This protocol describes the preparation of the amino-functionalized resin.
Materials:
-
Chloromethylated polystyrene resin (1% DVB, 100-200 mesh)
-
1,6-Diaminohexane
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Reaction vessel with shaker
Procedure:
-
Swell the chloromethylated polystyrene resin in DMF for at least 1 hour.
-
Drain the DMF and wash the resin with fresh DMF (3 times).
-
Prepare a solution of 1,6-diaminohexane (10 equivalents relative to the resin substitution) in DMF.
-
Add the 1,6-diaminohexane solution to the swollen resin.
-
Shake the mixture at room temperature for 24-48 hours.
-
Drain the reaction mixture and wash the resin thoroughly with DMF (5 times), DCM (3 times), and MeOH (3 times).
-
Dry the resin under vacuum.
-
(Optional) Determine the loading of free amino groups using a quantitative ninhydrin (B49086) test.
Protocol 2: Fmoc-Solid Phase Peptide Synthesis (SPPS)
This protocol outlines the standard cycle for elongating the peptide chain.
Materials:
-
1,6-Diaminohexane functionalized resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine in DMF
-
DMF, DCM
Procedure:
-
Resin Swelling: Swell the amino-functionalized resin in DMF for 1-2 hours in a reaction vessel.[7]
-
First Amino Acid Coupling:
-
Activate the first Fmoc-amino acid (3-5 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU/DIPEA) in DMF for 2-5 minutes.[7]
-
Add the activated amino acid solution to the swollen resin.
-
Shake the mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates successful coupling.[7]
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and shake for 3 minutes. Drain.
-
Add a fresh solution of 20% piperidine in DMF and shake for 10-15 minutes to ensure complete Fmoc removal.[7]
-
Drain and wash the resin thoroughly with DMF (5 times).
-
-
Subsequent Amino Acid Couplings: Repeat step 2.2 and 2.3 for each subsequent amino acid in the sequence.
-
Final Washes: After the final amino acid coupling and deprotection, wash the peptide-resin with DMF (3 times), followed by DCM (3 times), and dry under vacuum.
Protocol 3: Peptide Cleavage from the Resin
This protocol describes the final cleavage of the peptide from the resin to yield a C-terminal amide.
Materials:
-
Dry peptide-resin
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Centrifuge tubes
-
Nitrogen gas stream or vacuum desiccator
Procedure:
-
Place the dry peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
In a fume hood, add the freshly prepared cleavage cocktail (e.g., 2 mL) to the resin.[3]
-
Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 1.5 to 3 hours.[3][8] The reaction time may need to be optimized depending on the peptide sequence and protecting groups used.[3]
-
Filter the cleavage mixture to separate the resin and collect the filtrate in a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.
-
Peptide Precipitation: In a larger tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2 times) to remove residual scavengers and dissolved organic impurities.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Experimental Workflow
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. A Practical Peptide Synthesis Workflow Using Amino-Li-Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.lsu.edu [repository.lsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Troubleshooting incomplete Fmoc deprotection of diaminohexane
Technical Support Center: Fmoc Deprotection of Diaminohexane
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for incomplete Nα-Fmoc deprotection of diaminohexane linkers used in solid-phase synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Fmoc deprotection of diaminohexane on a solid support?
A1: While diaminohexane itself is not sterically hindered, incomplete deprotection is a common issue that typically stems from factors related to the solid-phase environment. Key causes include:
-
Poor Resin Swelling: If the solid support is not adequately swelled, the diffusion of the deprotection reagent (e.g., piperidine) to the Fmoc-protected amine is restricted.[1][2] Polystyrene-based resins, for example, swell well in solvents like DMF and DCM but poorly in protic solvents.[3][4]
-
Suboptimal Reagents: The piperidine (B6355638) solution can degrade over time through oxidation. Using old or improperly stored reagents can significantly reduce deprotection efficiency.[1]
-
Insufficient Reaction Time or Agitation: Standard deprotection times may not be sufficient, especially with higher resin loading or if minor aggregation occurs. Inadequate agitation will also lead to poor reagent diffusion.[5]
-
High Resin Loading: Very high loading of the diaminohexane on the resin can lead to steric hindrance between adjacent molecules, impeding reagent access.[1]
-
Peptide Aggregation: If the diaminohexane is a linker for a growing peptide chain, the peptide itself can aggregate and form secondary structures (like β-sheets), which physically block the deprotection reagent from accessing the Fmoc group.[5][6][7]
Q2: How can I reliably detect if the Fmoc deprotection of diaminohexane is incomplete?
A2: Several analytical methods are available to confirm the status of the deprotection step:
-
Qualitative Colorimetric Tests (Kaiser Test): The Kaiser test is a highly sensitive method for detecting free primary amines.[8] A positive result (intense blue color on beads and in solution) indicates a successful deprotection, while a negative result (yellow or colorless beads) means the Fmoc group is still attached.[5][9] This test is typically the first line of analysis performed at the resin level.
-
UV-Vis Spectrophotometry: This quantitative method involves monitoring the release of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance around 301-312 nm.[5][10] The collected filtrate from the deprotection step is measured. A low or absent absorbance peak suggests an incomplete reaction.[10][11]
Q3: What are the consequences of incomplete Fmoc removal for my synthesis?
A3: Incomplete Fmoc deprotection has significant negative consequences for the overall success of your synthesis:
-
Deletion Sequences: The primary consequence is the inability of the next amino acid or molecule to couple to the unmasked amine. This results in the formation of truncated or "deletion" sequences, which can be challenging to separate from the target molecule during purification.[1]
-
Fmoc-Adducts: The unremoved Fmoc group will be carried through the subsequent synthesis steps and will be present in the final crude product, adding a mass of +222.24 Da and complicating purification.[12]
-
Reduced Overall Yield: The formation of side products directly lowers the yield of the desired full-length product.[1]
Troubleshooting Guide for Incomplete Deprotection
This guide provides a systematic approach to diagnosing and resolving incomplete Fmoc removal.
Initial Assessment: Is Fmoc Deprotection Truly Incomplete?
Confirm the incomplete deprotection using a reliable method. The Kaiser (Ninhydrin) test is the most common and rapid on-resin technique.
-
Positive Result (Dark Blue Beads/Solution): Deprotection is successful. Proceed to the next coupling step.
-
Negative Result (Yellow/Brown/No Color Change): Deprotection is incomplete. The Fmoc group is still attached. Proceed with the troubleshooting steps below.[1]
Data Presentation: Deprotection Protocols
The following table summarizes standard and optimized protocols for Fmoc deprotection.
| Parameter | Standard Protocol | Optimized Protocol 1 (Extended/Double) | Optimized Protocol 2 (Stronger Base) |
| Deprotection Reagent | 20% Piperidine in DMF | 20% Piperidine in DMF | 2% DBU + 20% Piperidine in DMF |
| Reaction Time | 10-20 minutes | 1 x 30 minutes OR 2 x 15 minutes | 5-15 minutes |
| Number of Treatments | 1 | 1 or 2 | 1 (or 2 for very difficult cases) |
| Typical Use Case | Routine deprotection | Moderately difficult deprotection, slight aggregation | Severe steric hindrance or aggregation |
| Reference | [13][14] | [5][12] | [5][15][16] |
Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test
This qualitative test confirms the presence of free primary amines after the deprotection step.[8]
Reagents:
-
Reagent A: 1.0 mL of 0.001M KCN aqueous solution diluted with 49 mL of pyridine.[8]
-
Reagent B: 1.0 g of ninhydrin (B49086) dissolved in 20 mL of n-butanol.[8]
-
Reagent C: 40 g of phenol (B47542) dissolved in 20 mL of n-butanol.[8]
Procedure:
-
Collect a small sample of the resin (10-15 beads) in a small glass test tube.
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.[8]
-
Observe the color of the beads and the solution.
Protocol 2: UV-Vis Monitoring of Fmoc Deprotection
This method quantifies the release of the Fmoc group by measuring the absorbance of the dibenzofulvene-piperidine adduct.[10]
Procedure:
-
During the deprotection step(s), collect the entire filtrate that is drained from the reaction vessel into a volumetric flask of known volume (e.g., 25 mL).
-
Dilute the flask to the mark with a suitable solvent (e.g., DMF or ethanol).
-
Prepare a blank sample using the same solvent.
-
Using a UV-Vis spectrophotometer, measure the absorbance of the diluted sample at the wavelength corresponding to the DBF-adduct (typically around 301 nm).[10][18]
-
A consistent absorbance reading after each cycle indicates successful and complete deprotection. A drop in absorbance can indicate a failed coupling in the previous step or incomplete deprotection in the current step.[10]
Chemical Mechanism
The removal of the Fmoc group is a base-catalyzed β-elimination reaction. Piperidine acts as the base to abstract the acidic proton from the fluorene (B118485) ring, which initiates the elimination and also serves to trap the reactive dibenzofulvene byproduct.[13][18]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. biosynth.com [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 15. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. peptide.com [peptide.com]
- 17. chempep.com [chempep.com]
- 18. luxembourg-bio.com [luxembourg-bio.com]
Preventing aggregation in peptide synthesis with Fmoc-1,6-diaminohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during peptide synthesis, with a special focus on preventing peptide aggregation.
Fmoc-1,6-diaminohexane: Spacer Application and Troubleshooting
While not a conventional anti-aggregation agent, Fmoc-1,6-diaminohexane serves as a valuable tool for introducing a flexible aliphatic spacer into a peptide sequence. This can be useful for peptide modifications, such as attaching reporter molecules or for structure-activity relationship studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of Fmoc-1,6-diaminohexane in peptide synthesis?
A1: Fmoc-1,6-diaminohexane is primarily used as a linker or spacer molecule. Its six-carbon chain provides a flexible connection between the peptide and another moiety, or it can be used to extend the distance between specific residues within a peptide.
Q2: How do I couple Fmoc-1,6-diaminohexane to the peptide-resin?
A2: As Fmoc-1,6-diaminohexane hydrochloride is a mono-protected diamine, it can be coupled using standard solid-phase peptide synthesis (SPPS) coupling protocols.[1][2] The free amine group is coupled to the C-terminal carboxyl group of the resin-bound peptide. After coupling, the Fmoc group is removed to expose the second amine for further extension of the peptide chain or other modifications.
Q3: What are potential issues when using Fmoc-1,6-diaminohexane?
A3: Potential issues include:
-
Double Acylation: If the initial coupling is to a resin, there's a risk of the diamine coupling to two resin sites. Using a lower substitution resin can help mitigate this.
-
Solubility: While generally soluble in standard SPPS solvents, ensure complete dissolution before adding it to the reaction vessel.
-
Incomplete Coupling: As with any coupling reaction, monitor for completeness using a qualitative test like the Kaiser test.[3][4]
Troubleshooting On-Resin Peptide Aggregation
Peptide aggregation is a major challenge in SPPS, leading to incomplete reactions and low purity of the final product.[5][6]
Frequently Asked Questions (FAQs)
Q1: What causes peptide aggregation during SPPS?
A1: As the peptide chain elongates on the solid support, it can fold and form stable secondary structures, particularly β-sheets.[6][7] These structures can interact with other peptide chains on the resin through intermolecular hydrogen bonds, leading to the formation of insoluble aggregates.[6] This is especially common for sequences containing hydrophobic amino acids like Valine, Isoleucine, and Alanine.[6][7][8]
Q2: What are the common signs of on-resin peptide aggregation?
A2: The most common indicators of aggregation include:
-
Poor Resin Swelling: The peptide-resin may fail to swell adequately or may even shrink.
-
Incomplete Fmoc Deprotection: The piperidine (B6355638) solution may struggle to access the Fmoc group, leading to a positive result in colorimetric tests (like the Kaiser test) after the deprotection step.[6]
-
Slow or Failed Coupling Reactions: The incoming activated amino acid cannot reach the free N-terminus of the growing peptide chain, resulting in low coupling efficiency.[6]
-
Broadening of UV Deprotection Peak: In continuous-flow synthesis, aggregation is often detected by a broadening and flattening of the UV deprotection peak during Fmoc removal.[7]
Strategies to Prevent Peptide Aggregation
A variety of chemical and physical methods can be employed to disrupt aggregation. The choice of strategy depends on the nature of the "difficult" sequence.
| Strategy | Description | Advantages | Disadvantages |
| Solvent Modification | Switching from DMF to NMP or adding DMSO can improve solvation of the peptide-resin.[5][6] The "Magic Mixture" (DCM/DMF/NMP with Triton X-100 and ethylenecarbonate) is also effective.[7] | Simple to implement. | May not be sufficient for severely aggregating sequences. |
| Elevated Temperature | Increasing the reaction temperature can help disrupt hydrogen bonds.[5] | Can improve reaction kinetics. | May increase the risk of side reactions like racemization or aspartimide formation.[9] |
| Chaotropic Salts | Adding salts like LiCl or KSCN to the reaction mixture disrupts the hydrogen-bonding networks that cause aggregation.[5][7] | Effective at breaking up aggregates. | Must be thoroughly washed out to avoid interference with subsequent steps. |
| Backbone Protection | Incorporating derivatives with backbone protection, such as 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) groups, physically prevents inter-chain hydrogen bonding.[7] | Highly effective for preventing aggregation. | Coupling to the protected residue can sometimes be slow. |
| Pseudoproline Dipeptides | Inserting a pseudoproline dipeptide temporarily introduces a "kink" in the peptide backbone, disrupting the formation of secondary structures.[5][10] The native Ser or Thr residue is regenerated during the final TFA cleavage.[10] | Very effective and widely used.[10] The native sequence is restored. | Limited to sequences containing Ser or Thr. |
| Low-Substitution Resin | Using a resin with a lower loading capacity increases the distance between growing peptide chains, reducing the likelihood of intermolecular aggregation.[3][5] | Proactive and simple approach. | Results in a lower overall yield of peptide per gram of resin. |
Experimental Protocols
Protocol 1: Coupling with a Pseudoproline Dipeptide
This protocol is for incorporating a pseudoproline dipeptide to disrupt aggregation.
-
Resin Preparation: After Fmoc deprotection of the N-terminal amino acid, wash the resin thoroughly with DMF (6 x 1 min).
-
Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide (3-5 equivalents) and an activating agent (e.g., HATU, 3-5 equivalents) in a minimal volume of DMF or NMP.
-
Activation: Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Coupling: Immediately add the activated mixture to the deprotected peptide-resin. Allow the reaction to proceed for 1-2 hours at room temperature.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and DMF again (3 x 1 min).
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary.
Protocol 2: Deprotection using DBU/Piperidine
This protocol can be used for slow or incomplete Fmoc deprotection due to aggregation.
-
Reagent Preparation: Prepare a fresh solution of 2% 1,8-Diazabicycloundec-7-ene (DBU) and 20% piperidine in DMF.
-
Pre-wash: Wash the peptide-resin with DMF (3 x 1 min).
-
Deprotection: Add the DBU/piperidine/DMF solution to the resin and react for 5-10 minutes.
-
Second Treatment: Drain and repeat the deprotection step with fresh reagent for another 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF (6 x 1 min) to remove all traces of piperidine and DBU.[6]
Visual Guides
Caption: Troubleshooting workflow for on-resin peptide aggregation.
Caption: Mechanism of aggregation disruption by pseudoproline dipeptides.
References
- 1. benchchem.com [benchchem.com]
- 2. biomatik.com [biomatik.com]
- 3. benchchem.com [benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. chempep.com [chempep.com]
Technical Support Center: Fmoc-1,6-diaminohexane hydrochloride in SPPS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the use of Fmoc-1,6-diaminohexane hydrochloride in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in SPPS?
This compound is a bifunctional linker or spacer molecule used in SPPS. One of its primary amino groups is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while the other is in the form of a hydrochloride salt. Its primary roles include:
-
Introduction of a flexible spacer: The hexamethylene chain provides a flexible spacer arm within a peptide sequence or between a peptide and another molecule (e.g., a dye, biotin, or a drug molecule).
-
Site for conjugation: The free amino group (after synthesis and deprotection) can be used for subsequent conjugation to other molecules.
-
Modification of peptide properties: Incorporation of the diaminohexane moiety can alter the overall charge and hydrophobicity of a peptide.
Q2: What are the most common side reactions associated with the use of this compound in SPPS?
The primary challenge arises from the presence of a free primary amine at the end of the hexane (B92381) chain during the SPPS cycles. This nucleophilic group can lead to several side reactions:
-
Acylation of the Linker's Free Amine: The most common side reaction is the acylation of the unprotected distal amine of the diaminohexane linker during the coupling of the next Fmoc-amino acid. This leads to the formation of a branched peptide, where a second peptide chain grows off the linker.
-
Guanidinylation of the Free Amine: Uronium or aminium-based coupling reagents (like HBTU, HATU, or HCTU) can react with the free primary amine on the linker to form a guanidinium (B1211019) group. This reaction irreversibly caps (B75204) the amine, preventing any further desired functionalization at that site.[1]
-
Intramolecular Cyclization: Depending on the sequence and the length of the growing peptide chain, the free amine on the linker could potentially act as an intramolecular nucleophile, leading to cyclic byproducts.
-
Reactions during Cleavage: During the final trifluoroacetic acid (TFA) cleavage, the free amine can be protonated. While generally stable, specific conditions or the presence of certain scavengers might lead to unforeseen side products.
Troubleshooting Guide
Problem 1: Observation of a major impurity with a mass corresponding to a branched peptide.
Cause: This is likely due to the acylation of the free amino group on the 1,6-diaminohexane linker during a coupling step.
Solution:
-
Orthogonal Protection of the Second Amine: The most robust solution is to protect the second amino group of the diaminohexane with a protecting group that is stable throughout the Fmoc-SPPS cycles but can be removed later if needed. This is known as an orthogonal protection strategy.[2][3] Common choices for protecting the second amine include:
-
Boc (tert-butyloxycarbonyl): Stable to the basic conditions of Fmoc deprotection (piperidine) and removed during the final acidic cleavage with TFA.
-
Mtt (4-Methyltrityl) or Mmt (4-Methoxytrityl): These are highly acid-labile groups that can be removed selectively on-resin using a dilute solution of TFA in DCM, without cleaving the peptide from a standard acid-labile linker like Wang or Rink amide resin. This allows for selective modification of the linker's amine while the peptide is still attached to the solid support.
Workflow for Using an Orthogonally Protected Linker
Caption: Workflow for SPPS using an orthogonally protected diaminohexane linker.
-
-
Modification of Coupling Conditions (if protection is not possible):
-
Use a pre-activated amino acid: Instead of in-situ activation, pre-activating the Fmoc-amino acid before adding it to the resin can sometimes reduce the lifetime of the highly reactive species, potentially favoring acylation of the less sterically hindered N-terminal amine of the growing peptide chain.
-
Adjust stoichiometry: Using a minimal excess of the activated amino acid can help to reduce the acylation of the linker's amine, although this may lead to incomplete coupling at the N-terminus. Careful monitoring with a ninhydrin (B49086) test is crucial.[4]
-
Problem 2: The linker's terminal amine is unreactive for post-synthesis modification.
Cause: This is likely due to guanidinylation of the free amine by the coupling reagent.
Solution:
-
Pre-activation of the amino acid: To prevent the coupling reagent from coming into direct contact with the free amine on the linker, pre-activate the Fmoc-amino acid with the coupling reagent for a few minutes before adding the mixture to the resin.
-
Choice of coupling reagent: While uronium/aminium reagents are generally very efficient, carbodiimide-based activators like DIC (N,N'-diisopropylcarbodiimide) in the presence of an additive like OxymaPure® might be less prone to this side reaction.
-
Orthogonal Protection: As with the acylation side reaction, protecting the second amine of the diaminohexane linker is the most effective way to prevent guanidinylation.
Logical Diagram of Guanidinylation Side Reaction
Caption: Competing reactions at the free amine of the diaminohexane linker.
Problem 3: Low yield after cleavage or presence of unexpected adducts.
Cause: This can be due to a variety of factors, including incomplete cleavage or side reactions during cleavage promoted by the presence of the linker.
Solution:
-
Optimize Cleavage Cocktail: The standard cleavage cocktail for Fmoc-SPPS is TFA-based. The composition of the scavengers is critical.[5] For peptides containing a diaminohexane linker, ensure that appropriate scavengers are used to quench carbocations generated from side-chain protecting groups, which could otherwise be trapped by the linker's amine.
-
Standard "Reagent K": TFA/water/phenol (B47542)/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5) is a robust general-purpose cocktail.[6]
-
For peptides with Tryptophan: Tryptophan is particularly susceptible to alkylation by carbocations. A cocktail containing triisopropylsilane (B1312306) (TIS) is highly recommended, such as TFA/TIS/water (95:2.5:2.5).[7]
-
-
Cleavage Time: Ensure sufficient cleavage time (typically 2-3 hours) for complete removal of the peptide from the resin and all side-chain protecting groups.[5]
Experimental Protocols
Protocol: Manual Kaiser Test (for monitoring coupling)
-
Sample Collection: After a coupling step and subsequent washing of the resin with DMF, remove a small sample of beads (approx. 5-10 mg).
-
Reagent Preparation:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80 g of phenol in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL of pyridine.
-
-
Reaction:
-
To the resin sample in a small glass test tube, add 2-3 drops of each of Solution A, B, and C.
-
Heat the tube at 100°C for 5 minutes.
-
-
Observation:
-
Intense blue beads and solution: Indicates the presence of free primary amines (incomplete coupling).
-
Colorless or yellowish beads and solution: Indicates the absence of free primary amines (complete coupling).
-
Protocol: General Cleavage from an Acid-Labile Resin
-
Resin Preparation: Wash the final peptide-resin thoroughly with DCM (3x) and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the desired cleavage cocktail immediately before use. For a peptide without particularly sensitive residues, a common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[7]
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Allow the mixture to react at room temperature for 2-3 hours with occasional swirling.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a cold solution of diethyl ether (approximately 10 times the volume of the filtrate).
-
A white precipitate (the crude peptide) should form.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
-
Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
Quantitative Data Summary
While specific quantitative data for side reactions with this compound is scarce in the literature, the following table summarizes general observations for related side reactions in SPPS. This data highlights the importance of choosing the correct protection and cleavage strategies.
| Side Reaction | Amino Acid / Condition | Extent of Side Product (Typical) | Mitigation Strategy | Reference |
| Aspartimide Formation | -Asp(OtBu)-Gly- sequence | Can be >50% | Addition of 0.1 M HOBt to piperidine solution | [8] |
| Diketopiperazine Formation | Pro or Gly at C-terminus | Can lead to significant yield loss | Use of 2-chlorotrityl resin | |
| Tryptophan Alkylation | Cleavage without proper scavengers | Can be a major byproduct | Use of TIS in cleavage cocktail | [5] |
| Guanidinylation | Unprotected primary amines & uronium reagents | Can be significant if not controlled | Pre-activation of amino acid | [1] |
| Linker Acylation | Unprotected diamine linkers | Highly dependent on steric hindrance | Orthogonal protection of the second amine | [1] |
References
- 1. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. peptide.com [peptide.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: HPLC Analysis of Side Products in Fmoc-Diaminohexane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-diaminohexane reactions and their subsequent HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products to expect in a mono-Fmoc-diaminohexane reaction?
A1: The most common side product is the di-Fmoc-1,6-diaminohexane, where both amino groups of the diaminohexane molecule have reacted with the Fmoc protecting group. Other potential impurities can include unreacted diaminohexane and hydrolysis of the Fmoc-reagent (e.g., Fmoc-OH). If Fmoc-OSu is used, β-alanine derivatives can also be formed as impurities through a rearrangement of the reagent.
Q2: How can I minimize the formation of di-Fmoc-diaminohexane?
A2: To favor the formation of the mono-Fmoc product, it is crucial to control the stoichiometry of the reactants. Using a significant excess of diaminohexane relative to the Fmoc-reagent (Fmoc-Cl or Fmoc-OSu) will statistically favor the mono-substitution. Slowly adding the Fmoc-reagent to a well-stirred solution of the diamine can also help to minimize localized high concentrations of the protecting group reagent, further reducing the likelihood of di-substitution.
Q3: What are the key parameters for developing an HPLC method to separate mono- and di-Fmoc-diaminohexane?
A3: A reverse-phase HPLC method is typically effective. Key parameters to consider are:
-
Mobile Phase: A gradient elution using water and acetonitrile, both containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA), is common.[1]
-
Gradient: A linear gradient, for instance from 5% to 95% acetonitrile, allows for the separation of compounds with different polarities. The more nonpolar di-Fmoc product will elute later than the more polar mono-Fmoc product.
-
Detection: UV detection at 265 nm or 301 nm is effective due to the strong absorbance of the Fmoc group.
Q4: Can I use the same HPLC method for other Fmoc-protected diamines?
A4: Yes, the general principles of the HPLC method are applicable to other short-chain diamines. However, the gradient profile may need to be optimized to achieve baseline separation, as the retention times will vary with the alkyl chain length of the diamine.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation between mono-Fmoc and di-Fmoc peaks | Inadequate gradient slope. | Optimize the gradient. A shallower gradient will increase the separation between the two peaks. |
| Inappropriate mobile phase. | Ensure the presence of an ion-pairing agent like TFA. Adjust the organic modifier (acetonitrile) percentage. | |
| Peak tailing for the mono-Fmoc-diaminohexane peak | Secondary interactions with the stationary phase. | Ensure the mobile phase pH is low (e.g., with TFA) to protonate the free amine, reducing interaction with residual silanols on the column. |
| Column degradation. | Use a fresh column or a column with end-capping. | |
| Presence of an early eluting peak corresponding to unreacted diaminohexane | Incomplete reaction or large excess of diamine used. | This is expected if a large excess of diamine was used to favor mono-substitution. If the peak is excessively large, consider adjusting the stoichiometry. Note that underivatized diaminohexane will have poor retention on a reverse-phase column and may not be easily quantifiable with UV detection at wavelengths used for Fmoc compounds. |
| Multiple unexpected small peaks in the chromatogram | Impurities in starting materials or side reactions. | Check the purity of the Fmoc-reagent and diaminohexane. Consider potential side products like Fmoc-OH or β-alanine derivatives. Mass spectrometry can be used to identify these impurities. |
| Drifting baseline | Gradient not equilibrated. | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. |
| Contaminated mobile phase or column. | Prepare fresh mobile phase and flush the column. |
Quantitative Data
The yield of mono-Fmoc-diaminohexane is highly dependent on the reaction conditions. The following table provides an overview of expected outcomes based on general principles of diamine mono-protection.
| Molar Ratio (Diaminohexane:Fmoc-reagent) | Expected Mono-Fmoc Yield | Expected Di-Fmoc Yield | Comments |
| 1:1 | Moderate | Significant | High probability of di-substitution. |
| 2:1 | Good | Moderate | Improved selectivity for the mono-product. |
| 5:1 or greater | High | Low | Generally recommended for maximizing mono-substitution. |
Note: Actual yields will vary based on solvent, temperature, and addition rate of the Fmoc-reagent.
Experimental Protocols
Synthesis of Mono-Fmoc-1,6-diaminohexane
This protocol is a general guideline and may require optimization.
-
Dissolution: Dissolve 1,6-diaminohexane (5 equivalents) in a suitable solvent mixture (e.g., dioxane and water).
-
Basification: Add a mild base such as sodium bicarbonate (2 equivalents) to the solution.
-
Fmoc-reagent Addition: Slowly add a solution of Fmoc-OSu (1 equivalent) in dioxane to the diaminohexane solution with vigorous stirring at room temperature.
-
Reaction: Allow the reaction to proceed for 4-6 hours.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel using a gradient of dichloromethane (B109758) and methanol (B129727) to separate the mono-Fmoc product from the di-Fmoc product and other impurities.
HPLC Analysis of Reaction Mixture
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA).
-
HPLC Conditions:
Visualizations
Caption: Reaction scheme for Fmoc-protection of diaminohexane.
Caption: General workflow for HPLC analysis of the reaction mixture.
Caption: Troubleshooting decision tree for common HPLC issues.
References
Technical Support Center: Enhancing the Solubility of Fmoc-Diaminohexane-Containing Peptides
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with peptides containing the hydrophobic linker, Fmoc-diaminohexane. The information provided herein offers troubleshooting guidance and practical strategies to improve the handling and application of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: My Fmoc-diaminohexane-containing peptide shows poor solubility in aqueous buffers. What is the primary reason for this?
A1: The poor aqueous solubility of your peptide is likely due to the presence of the Fmoc-diaminohexane linker. The fluorenylmethyloxycarbonyl (Fmoc) group is highly hydrophobic, and the hexane (B92381) spacer further contributes to the nonpolar character of the peptide. This increased hydrophobicity can lead to intermolecular aggregation, where peptide chains associate with each other to minimize contact with water, resulting in precipitation.[1][2][3][4]
Q2: What is the first step I should take to dissolve my hydrophobic peptide?
A2: For a highly hydrophobic peptide, direct dissolution in aqueous solutions is often unsuccessful. The recommended initial step is to first dissolve the peptide in a minimal amount of a strong organic solvent to create a concentrated stock solution.[5][6][7] Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its powerful solubilizing properties and compatibility with many biological assays at low concentrations.[5][6][8]
Q3: Are there alternative organic solvents to DMSO?
A3: Yes, if DMSO is not suitable for your experiment (e.g., due to potential oxidation of Cys, Met, or Trp residues), other organic solvents can be used.[6] These include dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), acetonitrile (B52724) (ACN), and alcohols like ethanol (B145695) or isopropanol.[5][6][7][8] The choice of solvent may require some empirical testing with a small amount of your peptide.[9]
Q4: My peptide dissolves in the organic solvent but precipitates when I add my aqueous buffer. What should I do?
A4: This indicates that the peptide's solubility limit has been exceeded in the final aqueous/organic mixture. To address this, you can try the following:
-
Slow Dilution: Add the aqueous buffer to the peptide's organic stock solution very slowly, drop-by-drop, while vortexing. This helps to avoid localized high concentrations that can trigger precipitation.[6]
-
Adjust Final Concentration: You may need to work with a lower final concentration of the peptide in your assay.
-
Increase Co-solvent Percentage: If your experimental setup allows, slightly increasing the percentage of the organic co-solvent in the final solution can maintain solubility. However, be mindful of the tolerance of your assay to the organic solvent.[6]
Q5: How can I modify my peptide's sequence to improve its intrinsic solubility?
A5: If you are in the design phase of your peptide, several sequence modifications can enhance solubility:
-
Incorporate Hydrophilic Residues: Strategically placing charged amino acids (e.g., Lysine, Arginine, Aspartic acid, Glutamic acid) can significantly improve water solubility.[5][9][10]
-
Add a Solubility-Enhancing Tag: Attaching a hydrophilic tag, such as a poly-lysine or poly-arginine tail, to the N- or C-terminus can increase the overall polarity of the peptide.[1][6][10] PEGylation, the attachment of polyethylene (B3416737) glycol chains, is another effective strategy.[6][9][10]
-
Utilize D-Amino Acids: Replacing some L-amino acids with their D-enantiomers can disrupt the formation of secondary structures like β-sheets, which are often involved in aggregation.[5][8][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Lyophilized peptide powder is difficult to dissolve initially. | High hydrophobicity due to Fmoc-diaminohexane and overall amino acid composition. | 1. Use a minimal amount of a strong organic solvent (e.g., DMSO, DMF) to create a stock solution.[5][7][8] 2. Try sonication in a water bath to aid dissolution.[5][7] 3. Gentle heating (<40°C) may also improve solubility, but monitor for potential degradation.[5][8] |
| Peptide precipitates from solution over time. | Aggregation of peptide chains. | 1. Store the peptide solution at the recommended temperature (often -20°C or -80°C). 2. Before use, centrifuge the solution to pellet any aggregates.[5][8] 3. Consider adding a small percentage of an organic solvent to the storage buffer if compatible with future applications. |
| Inconsistent solubility between different batches of the same peptide. | Variations in the counter-ion from the purification process (e.g., TFA vs. acetate). | 1. Request information on the counter-ion from the synthesis provider. 2. Perform ion exchange to a more suitable counter-ion if necessary. |
| Peptide is intended for cell-based assays where organic solvents are toxic. | The required organic solvent concentration for solubility is too high for the cells. | 1. Test a range of solvents to find the one with the lowest toxicity at the required concentration. 2. Redesign the peptide to include solubility-enhancing features like charged amino acids or a hydrophilic tag.[1][6][9] 3. Explore formulation strategies like encapsulation in nanoparticles.[10] |
Experimental Protocols
Protocol 1: General Solubilization of a Hydrophobic Peptide
-
Preparation: Before opening, centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.[6]
-
Initial Dissolution: Add a small, precise volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10 mM). Vortex thoroughly.
-
Physical Assistance: If the solution is not clear, sonicate the vial in a water bath for 10-15 minutes.[5][7]
-
Aqueous Dilution: To prepare a working solution, slowly add your desired aqueous buffer to the concentrated peptide stock solution drop-by-drop while gently vortexing.[6]
-
Final Check: If any precipitation is observed, centrifuge the solution and use the clear supernatant. Re-evaluate the final concentration if significant precipitation occurs.
Protocol 2: pH Adjustment for Peptides with a Net Charge
-
Charge Calculation: Determine the net charge of your peptide at neutral pH (pH 7).
-
Count the number of acidic residues (Asp, Glu) and the C-terminal carboxyl group (-1 each).
-
Count the number of basic residues (Lys, Arg, His) and the N-terminal amino group (+1 each).
-
Sum the charges to get the net charge.
-
-
For Basic Peptides (Net Positive Charge): If the peptide is insoluble in neutral buffer, try dissolving it in a slightly acidic solution, such as 10% acetic acid.[5]
-
For Acidic Peptides (Net Negative Charge): If the peptide is insoluble in neutral buffer, try dissolving it in a slightly basic solution, such as 0.1% ammonium (B1175870) hydroxide (B78521) or 10% ammonium bicarbonate.[5][12]
-
Dilution: Once dissolved, slowly dilute with your target buffer, monitoring for any signs of precipitation.
Visualizing Workflows
Caption: A general workflow for the initial solubilization of hydrophobic peptides.
Caption: A decision-making flowchart for troubleshooting peptide precipitation.
References
- 1. genscript.com [genscript.com]
- 2. peptide.com [peptide.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jpt.com [jpt.com]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. lifetein.com [lifetein.com]
- 10. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 11. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocat.com [biocat.com]
Technical Support Center: Cleavage Cocktail Optimization for Peptides with Diaminohexane Linkers
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing cleavage cocktails for peptides that incorporate diaminohexane linkers. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary consideration when selecting a cleavage cocktail for a peptide containing a diaminohexane linker?
The primary consideration is the stability of the bonds attaching the peptide to the resin and the side-chain protecting groups, which are typically acid-labile. The diaminohexane linker itself, being an aliphatic diamine, is generally stable to the trifluoroacetic acid (TFA) used in standard cleavage protocols. Therefore, the choice of cleavage cocktail will be dictated by the amino acid composition of your peptide rather than the linker itself.
Q2: Will the diaminohexane linker be modified during the cleavage process?
Under standard TFA cleavage conditions, the aliphatic chain of the diaminohexane linker is stable. However, the terminal amino group, once deprotected, can be a nucleophile. While less reactive than the side chains of residues like Tryptophan or Cysteine, it's important to use an effective scavenger system to prevent any potential side reactions.
Q3: What are the most common side reactions to be aware of when cleaving peptides with a free amino group from the linker?
The most common side reactions during cleavage are the alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by carbocations generated from the cleavage of protecting groups.[1][2] The presence of a free amine on the linker adds another potential nucleophile to the system, although it is less likely to be the primary target of alkylation compared to more reactive side chains.
Q4: How does the choice of resin affect the cleavage strategy for a peptide with a diaminohexane linker?
The choice of resin determines the conditions required for cleavage.[3] For example, peptides synthesized on Wang or Rink Amide resins are typically cleaved with a high concentration of TFA.[3][4] The diaminohexane linker's stability to TFA means that standard cleavage protocols for these resins are generally applicable.
Troubleshooting Guide
Issue 1: Low peptide yield after cleavage and precipitation.
| Possible Cause | Recommended Solution |
| Incomplete Cleavage | Extend the cleavage time to 3-4 hours and ensure fresh, high-quality TFA is used.[3] |
| Peptide Solubility in Ether | Ensure the ether is ice-cold and use a larger volume of ether for precipitation. For very hydrophilic peptides, consider a different precipitation solvent or a lyophilization-based workup. |
| Premature Cleavage | If the peptide was synthesized on a hyper-acid sensitive resin, some loss may have occurred during synthesis. For future syntheses, consider a more stable resin. |
Issue 2: The final lyophilized peptide is sticky or oily.
| Possible Cause | Recommended Solution |
| Residual Scavengers | Wash the precipitated peptide pellet thoroughly with cold diethyl ether multiple times. High-boiling point scavengers like thioanisole (B89551) are common culprits. |
| Incomplete Drying | Ensure the peptide is dried under high vacuum for an extended period to remove all traces of solvent. |
| Peptide Properties | Some peptides are inherently difficult to handle. Dissolving the oily product in a minimal amount of water/acetonitrile and re-precipitating with cold ether can sometimes yield a more solid product. |
Issue 3: Unexpected peaks in the HPLC or mass spectrometry analysis.
| Possible Cause | Recommended Solution |
| Alkylation of Sensitive Residues | Optimize the scavenger cocktail. For peptides containing Trp, Cys, or Met, a cocktail containing ethanedithiol (EDT) is recommended.[1] |
| Modification of the Diaminohexane Linker | While unlikely, if an unexpected adduct corresponding to the mass of a protecting group is observed on the linker, increase the concentration of scavengers like triisopropylsilane (B1312306) (TIS). |
| Incomplete Deprotection | If peaks corresponding to protected amino acids are observed, the cleavage time may need to be extended, or a stronger acid scavenger cocktail may be necessary.[2] |
| Scavenger-Related Peaks | Some scavengers, like phenol (B47542) and thioanisole, can appear as large peaks in the HPLC chromatogram. Adjusting the HPLC gradient can often resolve these from the peptide peak. |
Data Presentation: Comparison of Common Cleavage Cocktails
The following table summarizes common cleavage cocktails and their suitability for peptides with various sensitive residues. The presence of a diaminohexane linker does not significantly alter these recommendations.
| Cleavage Cocktail Composition (v/v) | Target Peptide Characteristics | Notes |
| TFA / H₂O / TIS (95:2.5:2.5) | Peptides without highly sensitive residues (Trp, Met, Cys). | A good general-purpose cleavage cocktail. TIS is an excellent carbocation scavenger.[5] |
| TFA / H₂O / EDT / TIS (94:2.5:2.5:1) | Peptides containing Cysteine (Cys). | EDT is effective at preventing the S-alkylation of cysteine. |
| TFA / Thioanisole / H₂O / EDT (90:5:3:2) | Peptides containing Arginine (Arg) with Pbf/Pmc protection and Tryptophan (Trp). | Thioanisole is a soft scavenger that helps to deprotect Arg and protect Trp. |
| TFA / Phenol / H₂O / TIS (88:5:5:2) | General use, particularly for peptides with trityl-based protecting groups. | Phenol acts as a scavenger. This is sometimes referred to as "Reagent B".[6] |
Experimental Protocols
Protocol 1: Standard Cleavage of a Peptide with a Diaminohexane Linker from Wang Resin
-
Resin Preparation:
-
Wash the peptide-resin (100 mg) thoroughly with dichloromethane (B109758) (DCM) (3 x 5 mL) to remove any residual dimethylformamide (DMF).[5]
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[1]
-
-
Cleavage Cocktail Preparation (TFA/H₂O/TIS):
-
In a well-ventilated fume hood, prepare the cleavage cocktail by combining Trifluoroacetic acid (TFA) (1.9 mL), deionized water (0.05 mL), and Triisopropylsilane (TIS) (0.05 mL).[1]
-
Caution: TFA is highly corrosive. Always wear appropriate personal protective equipment (PPE).
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried resin in a reaction vessel.
-
Gently agitate the mixture at room temperature for 2-3 hours.[3]
-
-
Peptide Precipitation:
-
Filter the cleavage mixture through a sintered glass funnel into a fresh centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.
-
In a separate, larger tube, add approximately 10 volumes of ice-cold diethyl ether.
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.[1]
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
-
Peptide Isolation and Washing:
-
Centrifuge the suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2 x 5 mL), centrifuging and decanting after each wash to remove residual scavengers.
-
After the final wash, dry the peptide pellet under a high vacuum.
-
Mandatory Visualization
Caption: Experimental workflow for peptide cleavage and purification.
Caption: Troubleshooting decision tree for unexpected mass results.
References
Technical Support Center: Minimizing Racemization in Peptide Coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the coupling of Fmoc-protected amino acids and analogous compounds like Fmoc-1,6-diaminohexane.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the loss of stereochemical integrity at the chiral center (α-carbon) of an amino acid during a chemical reaction. In peptide synthesis, this results in the conversion of a pure L- or D-enantiomer into a mixture of both. This can lead to the formation of undesirable diastereomeric peptides, which may have altered biological activity and can be difficult to separate from the desired product.[1][2]
Q2: What are the primary mechanisms of racemization during peptide coupling?
A2: There are two main pathways for racemization during amide bond formation:
-
Oxazolone (B7731731) (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the N-protected amino acid can cyclize to form a planar oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemical information. Subsequent nucleophilic attack by the amine can occur from either face of the planar ring, yielding a mixture of L- and D-peptides.[1] Urethane-based protecting groups like Fmoc are known to reduce the rate of oxazolone formation compared to other N-protecting groups.
-
Direct Enolization (Direct α-Abstraction): This pathway involves the direct removal of the α-proton from the activated amino acid by a base, forming an enolate intermediate. This achiral enolate can then be reprotonated from either side, leading to racemization. This mechanism is less common but can be significant under strongly basic conditions.[1][3]
Q3: Is Fmoc-1,6-diaminohexane susceptible to racemization?
A3: While Fmoc-1,6-diaminohexane is not a standard amino acid, it possesses a chiral center analogous to one. The fundamental principles of racemization that apply to Fmoc-protected amino acids are therefore relevant to the coupling of Fmoc-1,6-diaminohexane. The activation of its carboxyl group during the coupling reaction creates the potential for loss of stereochemical purity through the same mechanisms.
Q4: Which factors influence the extent of racemization?
A4: Several factors can influence the degree of racemization during peptide coupling:
-
Coupling Reagents: The choice of coupling reagent is critical. Some reagents are inherently more prone to causing racemization than others.
-
Additives: The use of racemization-suppressing additives is highly recommended, especially with carbodiimide-based coupling reagents.
-
Bases: The type and concentration of the base used can significantly impact racemization. Stronger and less sterically hindered bases tend to increase racemization.[2][3]
-
Temperature: Higher reaction temperatures can accelerate the rate of racemization.[2][4]
-
Solvent: The polarity of the solvent can play a role, with more polar solvents sometimes favoring racemization.[1][2]
Troubleshooting Guide
Issue: High levels of diastereomeric impurity detected after coupling.
This is a common problem that can often be traced back to the coupling step. Follow this step-by-step guide to troubleshoot and mitigate racemization.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent and the use of racemization-suppressing additives are the first line of defense against racemization.
-
Carbodiimides (e.g., DCC, DIC): When using carbodiimides, the addition of a nucleophilic additive is essential to suppress racemization.[1][3] These additives react with the highly reactive O-acylisourea intermediate to form a more stable active ester that is less prone to racemization.
-
Onium Salts (e.g., HBTU, HATU, HCTU, COMU): These reagents are generally considered "low-racemization" as they form active esters in situ.[1][5] However, the choice of the built-in additive (HOBt vs. HOAt vs. Oxyma) can have a significant impact. For particularly challenging couplings, COMU is a highly efficient aminium salt that has shown a very low tendency for racemization.[3][6]
Recommendation: If you are using a carbodiimide (B86325) without an additive, incorporate one. If you are already using an additive like HOBt and still observe high racemization, consider switching to a more effective one like HOAt or OxymaPure. For difficult couplings, switching to an onium salt like HATU or COMU is recommended.
Step 2: Scrutinize the Base
The base plays a crucial role in the coupling reaction, but it can also be a major contributor to racemization.
-
Base Strength and Steric Hindrance: Stronger, less sterically hindered bases can more readily abstract the α-proton, leading to increased racemization.[3] While N,N-diisopropylethylamine (DIPEA) is commonly used, it can promote racemization.
-
Base Concentration: Using an excess of base can also increase the risk of racemization.
Recommendation: If you are using DIPEA, consider switching to a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base like 2,4,6-collidine (TMP).[2][3][4] Use the minimum amount of base necessary to facilitate the reaction.
Step 3: Control the Reaction Temperature
Higher temperatures accelerate most chemical reactions, including the reactions that lead to racemization.
Recommendation: Perform the coupling reaction at a lower temperature, such as 0 °C, especially during the activation step.[2] If using microwave-assisted synthesis, reducing the coupling temperature from 80°C to 50°C has been shown to limit racemization for sensitive amino acids like histidine and cysteine.[4]
Step 4: Consider the Solvent
The reaction solvent can influence the rate of racemization.
Recommendation: While solvent choice is often dictated by the solubility of the reactants, in some cases, using less polar solvents may help reduce racemization.[1][2] However, this must be balanced with the need for adequate resin swelling in solid-phase peptide synthesis.
Data Presentation: Comparison of Coupling Conditions
The following tables summarize quantitative data on the impact of different coupling reagents, additives, and bases on racemization levels.
Table 1: Effect of Coupling Reagent and Additive on Racemization
| Coupling Reagent | Additive | % D-Isomer Formation |
| DIC | HOBt | 14.8 |
| DIC | HOAt | 5.9 |
| DIC | OxymaPure | 7.7 |
| DIC | Oxyma-B | 5.1 |
| HATU | - | Low |
| HBTU | - | Low |
| HCTU | - | Low |
| COMU | - | Very Low |
Data is illustrative and sourced from publicly available information for the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF.[1] The performance of onium salts is generally associated with low racemization.
Table 2: Effect of Base on Racemization
| Base | pKa | Steric Hindrance | Relative Racemization |
| Triethylamine (TEA) | 10.75 | Low | High |
| N,N-Diisopropylethylamine (DIPEA) | 10.1 | High | Moderate |
| N-Methylmorpholine (NMM) | 7.38 | Moderate | Low |
| 2,4,6-Collidine (TMP) | 7.43 | High | Very Low |
This table provides a qualitative comparison of commonly used bases.
Experimental Protocols
Protocol 1: Standard Coupling Protocol to Minimize Racemization
This protocol is a good starting point for minimizing racemization during a standard coupling cycle in solid-phase peptide synthesis (SPPS).
-
Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine (B6355638) in DMF).[2]
-
Washing: Thoroughly wash the resin with DMF.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of the N-protected amino acid (e.g., Fmoc-1,6-diaminohexane) in DMF.
-
Add 3-5 equivalents of a racemization-suppressing additive (e.g., OxymaPure).
-
Add 3-5 equivalents of a carbodiimide coupling reagent (e.g., DIC).
-
Allow the mixture to pre-activate for 1-5 minutes.
-
Alternatively, use an onium salt reagent like HATU or COMU with an appropriate base like NMM or collidine.
-
-
Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed at 0 °C to room temperature.
-
Monitoring: Monitor the reaction for completion using a qualitative test such as the Kaiser test.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF.
Protocol 2: Quantification of Racemization by Chiral HPLC Analysis
This protocol outlines a general procedure for determining the extent of racemization by analyzing the enantiomeric purity of the amino acid after peptide hydrolysis.
-
Peptide Hydrolysis:
-
Take a small sample of the purified peptide.
-
Hydrolyze the peptide bond using 6N HCl at 110 °C for 24 hours in a sealed, evacuated tube.
-
-
Sample Preparation:
-
Dry the hydrolysate to remove the acid.
-
Re-dissolve the amino acid mixture in a suitable buffer or solvent.
-
-
Chiral HPLC Analysis:
-
Inject the sample onto a chiral HPLC column (e.g., Astec CHIROBIOTIC T).[7]
-
Use an appropriate mobile phase to separate the D- and L-enantiomers. The exact conditions will depend on the specific amino acid and the column used.
-
Detect the enantiomers using a suitable detector (e.g., UV or MS).
-
-
Data Analysis:
-
Determine the retention times for the D- and L-enantiomers by injecting standards.
-
Integrate the peak areas for the D- and L-enantiomers in the sample chromatogram.
-
Calculate the percentage of racemization (% D-isomer) using the following formula: % D-isomer = [Area(D-isomer) / (Area(D-isomer) + Area(L-isomer))] x 100
-
Mandatory Visualization
Caption: Troubleshooting workflow for minimizing racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Cleavage from Fmoc-Diaminohexane Linkers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of scavengers during the cleavage of molecules from Fmoc-diaminohexane linkers. Find answers to frequently asked questions and troubleshooting tips for common issues encountered during this critical step of solid-phase synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of scavengers during the cleavage of molecules attached to an Fmoc-diaminohexane linker?
A1: During the cleavage process in Fmoc-based solid-phase synthesis, trifluoroacetic acid (TFA) is typically used to remove the synthesized molecule from the resin and cleave acid-labile side-chain protecting groups.[1][2] This process generates highly reactive cationic species from these protecting groups and potentially from the linker itself.[1][2] These carbocations can lead to undesirable side reactions, such as the alkylation of electron-rich amino acid residues like tryptophan, tyrosine, methionine, and cysteine.[1][2][3] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or "quench" these reactive cations, preventing them from modifying the target molecule.[1][2]
Q2: What are the most common side reactions observed during cleavage from a diaminohexane linker, and how can scavengers mitigate them?
A2: The most common side reactions are not specific to the diaminohexane linker itself but are inherent to the Fmoc-SPPS cleavage process. These include:
-
Alkylation of Sensitive Residues: Tryptophan, methionine, cysteine, and tyrosine are particularly susceptible to modification by carbocations.[1][2][3]
-
Oxidation: Methionine and cysteine can be oxidized during the cleavage process.[4]
-
Re-attachment to the Resin: The cleaved molecule can sometimes re-attach to the resin.[3]
The appropriate choice of scavengers is crucial to minimize these side reactions. For instance, triisopropylsilane (B1312306) (TIS) is an effective carbocation scavenger, while 1,2-ethanedithiol (B43112) (EDT) can help prevent the oxidation of cysteine residues.[1][5]
Q3: How do I choose the right scavenger cocktail for my specific molecule attached via a diaminohexane linker?
A3: The selection of the optimal scavenger cocktail depends on the amino acid composition of your peptide or the functional groups on your small molecule. A general-purpose and effective cocktail for many applications is a mixture of TFA, triisopropylsilane (TIS), and water.[1][2] However, for molecules containing sensitive residues, more complex mixtures are recommended.[1][2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Cleavage Yield | 1. Incomplete cleavage from the linker. 2. Re-attachment of the cleaved molecule to the resin. 3. Suboptimal cleavage cocktail for the specific molecule. | 1. Increase the cleavage reaction time (e.g., from 2 to 4 hours) and perform a small-scale trial cleavage to monitor progress. 2. Ensure an effective scavenger like TIS is present in the cleavage cocktail. For molecules with a C-terminal Tryptophan, using Fmoc-Trp(Boc) during synthesis can reduce re-attachment.[1] 3. For complex molecules, consider using a more robust cocktail like Reagent K.[1][2] |
| Presence of Unexpected Adducts (e.g., +57 Da, +73 Da) | Alkylation of sensitive residues by carbocations generated from protecting groups (e.g., t-butyl). | Use a scavenger cocktail with a higher concentration of scavengers like TIS or consider a cocktail containing phenol (B47542) and thioanisole. |
| Oxidation of Methionine or Cysteine Residues | Exposure to air during cleavage; insufficient reducing scavengers. | Degas the cleavage cocktail and perform the cleavage under an inert atmosphere (e.g., nitrogen or argon).[3] Include a reducing scavenger like 1,2-ethanedithiol (EDT) or dithiothreitol (B142953) (DTT) in your cocktail.[4][5] |
| Incomplete Removal of Side-Chain Protecting Groups | 1. Insufficient cleavage time. 2. Steric hindrance around the protecting group. | 1. Extend the cleavage duration. For protecting groups like Arg(Pmc) or Arg(Pbf), longer reaction times may be necessary.[6] 2. Consider using a stronger acid system if standard TFA cleavage is insufficient, although this should be approached with caution. |
Data Presentation: Common Cleavage Cocktails
The following table summarizes commonly used cleavage cocktails. The choice of cocktail should be guided by the composition of the molecule being synthesized.
| Cocktail Name | Composition (v/v/w) | Target Molecules & Remarks |
| Standard (TFA/TIS/H₂O) | 95% TFA, 2.5% TIS, 2.5% H₂O | Suitable for most molecules without sensitive residues like Cys, Met, or Trp. TIS is an effective carbocation scavenger.[1][2] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | An "odorless" alternative to cocktails containing thiols. Useful for molecules with trityl-based protecting groups. Does not prevent methionine oxidation.[4] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A robust and widely used cocktail for complex molecules, especially those containing multiple sensitive residues.[1][2] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Recommended for molecules containing arginine residues with sulfonyl protecting groups and for tryptophan-containing peptides to minimize re-attachment.[4] |
| Low Odor (Reagent L) | 88% TFA, 2% TIS, 5% DTT (w/v), 5% H₂O | Dithiothreitol (DTT) replaces the more pungent EDT and thioanisole.[4] |
Experimental Protocols
Protocol 1: Standard Cleavage with TFA/TIS/H₂O
This protocol is suitable for molecules without sensitive residues.
Materials:
-
Peptide-resin attached via Fmoc-diaminohexane linker
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Collection tube
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in the reaction vessel.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by mixing TFA (1.9 mL), TIS (0.05 mL), and deionized water (0.05 mL). Prepare this solution fresh.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and gently agitate at room temperature for 2-3 hours.
-
Peptide Collection: Filter the cleavage mixture into a clean collection tube.
-
Resin Washing: Wash the resin with a small volume of fresh TFA (2 x 0.5 mL) and combine the filtrates with the initial collection.
-
Peptide Precipitation: In a separate, larger tube, add cold diethyl ether (approximately 10 times the volume of the collected TFA filtrate). Slowly add the TFA filtrate to the cold ether while gently vortexing. A white precipitate of the cleaved molecule should form.
-
Pelleting and Washing: Centrifuge the mixture to pellet the precipitate. Decant the ether and wash the pellet with cold diethyl ether two more times to remove residual scavengers.
-
Drying: Dry the pellet under a vacuum to remove residual ether.
Protocol 2: Cleavage with Reagent K for Sensitive Molecules
This protocol is recommended for molecules containing sensitive residues such as Trp, Met, or Cys.
Materials:
-
Same as Protocol 1, with the addition of Phenol, Thioanisole, and 1,2-Ethanedithiol (EDT).
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Cleavage Cocktail Preparation (Reagent K): In a fume hood, carefully prepare Reagent K by mixing TFA (1.65 mL), Phenol (0.1 mL), deionized water (0.1 mL), Thioanisole (0.1 mL), and EDT (0.05 mL) for a 2 mL total volume. Prepare this solution fresh.
-
Cleavage Reaction: Follow step 3 from Protocol 1.
-
Peptide Collection and Precipitation: Follow steps 4-8 from Protocol 1.
Visualizations
Caption: General workflow for the cleavage and isolation of a synthesized molecule.
References
Technical Support Center: Monitoring Fmoc-1,6-diaminohexane Hydrochloride Reactions by TLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of mono-Fmoc-1,6-diaminohexane hydrochloride using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of monitoring this reaction by TLC?
A1: The Fmoc-protection of 1,6-diaminohexane involves the reaction of a primary amine with an Fmoc-donating reagent (like Fmoc-Cl or Fmoc-OSu). Thin-layer chromatography (TLC) is used to separate the components of the reaction mixture based on their polarity. The highly polar starting material, 1,6-diaminohexane, will have a low retention factor (Rf), meaning it will not travel far up the TLC plate. As the reaction progresses, the less polar, mono-Fmoc protected product will have a higher Rf value. The di-Fmoc protected by-product, being even less polar, will have the highest Rf. By visualizing these spots, the progress of the reaction can be monitored.
Q2: How can I visualize the different components on the TLC plate?
A2: A dual visualization technique is highly recommended:
-
UV Light (254 nm): The Fmoc group contains a fluorenyl moiety, which is a strong chromophore that absorbs UV light.[1] Compounds containing the Fmoc group (mono-Fmoc-1,6-diaminohexane and di-Fmoc-1,6-diaminohexane) will appear as dark spots on a fluorescent TLC plate under short-wave UV light.[2] The starting material, 1,6-diaminohexane, will be UV-inactive.
-
Ninhydrin (B49086) Stain: Ninhydrin reacts with primary and secondary amines to produce a colored spot, typically purple or pink, upon heating.[3][4][5][6][7] Both the starting material (1,6-diaminohexane) and the mono-Fmoc-protected product have a free primary amine and will therefore stain with ninhydrin. The di-Fmoc-protected by-product has no free primary or secondary amines and will not be visible with ninhydrin stain.
By combining these two methods, you can unequivocally identify each component.
Q3: What is a suitable mobile phase for the TLC analysis?
A3: A common mobile phase for separating amines and their protected derivatives is a mixture of a non-polar and a polar solvent. A good starting point for this reaction is a mixture of Dichloromethane (DCM) and Methanol (MeOH) , often with a small amount of a basic modifier to prevent streaking of the amines. A recommended starting mobile phase is DCM:MeOH:NH4OH (90:9:1) . The polarity can be adjusted by varying the ratio of DCM to MeOH to achieve optimal separation.
Q4: What are the expected Rf values for the starting material, mono-Fmoc, and di-Fmoc products?
A4: The exact Rf values will depend on the specific TLC plate, mobile phase composition, and other experimental conditions. However, the relative order of the spots is predictable based on their polarity. The di-Fmoc product is the least polar, followed by the mono-Fmoc product, and finally the most polar starting material, 1,6-diaminohexane.
| Compound | Polarity | Expected Rf Value (Representative) | UV (254 nm) | Ninhydrin Staining |
| Di-Fmoc-1,6-diaminohexane | Least Polar | High (e.g., 0.8) | Visible | Not Visible |
| Mono-Fmoc-1,6-diaminohexane | Intermediate | Medium (e.g., 0.5) | Visible | Visible (Purple/Pink) |
| 1,6-Diaminohexane | Most Polar | Low (e.g., 0.1) | Not Visible | Visible (Purple/Pink) |
Troubleshooting Guide
Problem 1: I see a streak from the baseline on my TLC plate.
-
Possible Cause: The sample is too concentrated, or the amine is interacting strongly with the acidic silica (B1680970) gel.
-
Solutions:
-
Dilute your reaction sample before spotting it on the TLC plate.
-
Add a small amount of a base, such as triethylamine (B128534) (Et3N) or ammonium (B1175870) hydroxide (B78521) (NH4OH), to your mobile phase (e.g., 1%). This will neutralize the acidic sites on the silica gel and reduce streaking of the basic amine compounds.
-
Problem 2: The spots are not well-separated; they are too close together.
-
Possible Cause: The mobile phase polarity is not optimal.
-
Solutions:
-
If the spots are all close to the top of the plate (high Rf): Your mobile phase is too polar. Decrease the amount of the more polar solvent (e.g., methanol) and increase the amount of the less polar solvent (e.g., dichloromethane).
-
If the spots are all close to the bottom of the plate (low Rf): Your mobile phase is not polar enough. Increase the amount of the more polar solvent.
-
Problem 3: I see more than three spots on my TLC plate.
-
Possible Cause: There may be side reactions or impurities in your starting materials. A common side product in reactions using Fmoc-Cl is fluorenylmethanol, which can result from the reaction of Fmoc-Cl with water.[8]
-
Solution:
-
Run a TLC of your starting materials (1,6-diaminohexane and the Fmoc-reagent) to check for impurities.
-
Fluorenylmethanol is UV-active but will not stain with ninhydrin. It typically has a different Rf from the desired products.
-
Problem 4: I don't see any spots on my TLC plate after development.
-
Possible Cause:
-
You forgot to spot the sample.
-
The sample is too dilute.
-
The compounds are not being visualized correctly.
-
-
Solutions:
-
Ensure you have spotted the sample on the plate.
-
Try spotting a more concentrated sample.
-
For visualization, first, check under a UV lamp.[2] If you see spots, the reaction is producing Fmoc-containing compounds. Then, proceed with ninhydrin staining to visualize the amine-containing species.[3][4][5][6][7] If you still do not see any spots with ninhydrin, it's possible that no amine-containing compounds are present in your sample at a detectable concentration.
-
Experimental Protocols
Protocol 1: Synthesis of Mono-Fmoc-1,6-diaminohexane Hydrochloride
This protocol is designed to favor the formation of the mono-protected product by using a large excess of the diamine.
-
Dissolve 1,6-diaminohexane: In a round-bottom flask, dissolve a 10-fold molar excess of 1,6-diaminohexane in a suitable solvent mixture such as Dioxane:Water (1:1).
-
Prepare Fmoc-OSu solution: In a separate flask, dissolve 1 equivalent of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in dioxane.
-
Reaction: Slowly add the Fmoc-OSu solution dropwise to the stirring solution of 1,6-diaminohexane at room temperature.
-
Monitoring: Monitor the reaction progress by TLC every 30 minutes (see Protocol 2). The reaction is typically complete within a few hours.
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the Fmoc-OSu), dilute the mixture with water and extract with diethyl ether to remove the di-Fmoc by-product and any unreacted Fmoc-OSu.
-
Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate. The mono-Fmoc-1,6-diaminohexane hydrochloride will be in the aqueous layer, while unreacted 1,6-diaminohexane will be protonated and remain in the aqueous phase.
-
Lyophilize the aqueous layer to obtain the product as a white solid.
-
Protocol 2: TLC Monitoring of the Reaction
-
Prepare the TLC chamber: Pour the chosen mobile phase (e.g., DCM:MeOH:NH4OH 90:9:1) into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors and cover with a lid.
-
Spot the TLC plate:
-
Using a capillary tube, take a small aliquot of the reaction mixture.
-
Gently and briefly touch the capillary tube to the silica side of the TLC plate, about 1 cm from the bottom. Keep the spot as small as possible.
-
On the same plate, it is advisable to spot your starting materials (1,6-diaminohexane and Fmoc-OSu) as references.
-
-
Develop the TLC plate: Place the spotted TLC plate in the prepared chamber, ensuring the solvent level is below the spots. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the TLC plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[2]
-
Prepare the ninhydrin stain by dissolving 0.3 g of ninhydrin in 100 mL of n-butanol and adding 3 mL of acetic acid.[3]
-
Dip the TLC plate into the ninhydrin solution or spray it evenly.
-
Gently heat the plate with a heat gun until colored spots appear.[4][5][6][7]
-
-
Calculate Rf values: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Quantitative Data
The following table represents typical, illustrative data for the progress of the Fmoc-protection of 1,6-diaminohexane over time, as might be determined by TLC densitometry. Actual results may vary.
| Reaction Time (minutes) | 1,6-Diaminohexane (%) | Mono-Fmoc-1,6-diaminohexane (%) | Di-Fmoc-1,6-diaminohexane (%) |
| 0 | 100 | 0 | 0 |
| 30 | 55 | 40 | 5 |
| 60 | 25 | 65 | 10 |
| 90 | 10 | 78 | 12 |
| 120 | <5 | 82 | 13 |
| 180 | <1 | 84 | 15 |
Visualizations
Caption: Experimental workflow for monitoring Fmoc-1,6-diaminohexane hydrochloride reactions by TLC.
Caption: Troubleshooting guide for TLC analysis of Fmoc-protection reactions.
References
- 1. Stains for Developing TLC Plates [faculty.washington.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Magic Formulas [chem.rochester.edu]
- 4. sarponggroup.com [sarponggroup.com]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. depts.washington.edu [depts.washington.edu]
- 7. epfl.ch [epfl.ch]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Fmoc-Protected Diamine Linkers in Bioconjugation and Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other peptide-based constructs. Fmoc-protected diamine linkers are versatile building blocks that introduce a primary amine for further functionalization, separated from the point of attachment by a flexible alkyl chain. This guide provides an objective comparison of commonly used Fmoc-protected diamine linkers with varying alkyl chain lengths, supported by experimental considerations and protocols.
This guide will focus on a homologous series of Fmoc-α,ω-diaminoalkanes, which are bifunctional reagents featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a free primary amine at the other, separated by an alkyl chain of varying length. The choice of linker can significantly influence the physicochemical properties, stability, and biological activity of the final conjugate.
Structural Overview of Common Fmoc-Protected Diamine Linkers
The fundamental difference between the compared linkers lies in the length of the aliphatic chain separating the two amine functionalities. This length impacts the linker's flexibility, hydrophobicity, and the spatial separation it provides between conjugated moieties.
Structures of common Fmoc-protected diamine linkers.
Performance Comparison
While direct, head-to-head quantitative comparisons of these specific linkers in a single study are scarce, their performance can be inferred from their physicochemical properties and established principles of solid-phase peptide synthesis (SPPS).
| Feature | Fmoc-1,2-diaminoethane (C2) | Fmoc-1,3-diaminopropane (C3) | Fmoc-1,4-diaminobutane (C4) | Fmoc-1,6-diaminohexane (C6) |
| Molecular Weight ( g/mol ) | 296.35 | 310.38 | 324.40 | 352.46 |
| Chain Length (atoms) | 2 | 3 | 4 | 6 |
| Flexibility | Low | Moderate | Moderate | High |
| Hydrophobicity | Low | Moderate | Moderate-High | High |
| Potential for Intramolecular Cyclization | High | Moderate | Low | Very Low |
| Solubility of Resulting Peptide | Generally higher | Intermediate | Intermediate | Potentially lower |
| Applications | Short, rigid connections; introduction of a primary amine close to the peptide backbone. | Spacing for smaller labels or tags. | General purpose spacer for bioconjugation. | Longer spacer to avoid steric hindrance between large conjugated molecules. |
Key Considerations:
-
Flexibility and Hydrophobicity: As the alkyl chain length increases, so do the linker's flexibility and hydrophobicity. Increased flexibility can be advantageous for allowing conjugated molecules to adopt optimal orientations for interaction. However, increased hydrophobicity may decrease the solubility of the final peptide conjugate and potentially lead to aggregation.
-
Intramolecular Side Reactions: Shorter diamine linkers, particularly Fmoc-1,2-diaminoethane, have a higher propensity for intramolecular cyclization, leading to the formation of unwanted side products.
-
Steric Hindrance: Longer linkers like Fmoc-1,6-diaminohexane are often employed when conjugating bulky molecules (e.g., proteins, PEG chains) to minimize steric hindrance and maintain the biological activity of the conjugated species.
Experimental Protocols
The following are generalized protocols for the incorporation of Fmoc-protected diamine linkers in solid-phase peptide synthesis. Optimization may be required based on the specific linker, resin, and peptide sequence.
Protocol 1: Coupling of Fmoc-Diamine Linker to an Acid-Labile Resin (e.g., 2-Chlorotrityl Chloride Resin)
This protocol is suitable for attaching the diamine linker to a resin where the final product will be cleaved with a free amine terminus from the linker.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-protected diamine linker (e.g., Fmoc-1,6-diaminohexane hydrochloride)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
20% Piperidine in DMF
Procedure:
-
Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Dissolve 1.5 to 2 equivalents of the Fmoc-diamine linker in a minimal amount of DMF.
-
Add 3 to 4 equivalents of DIPEA to the dissolved linker.
-
Add the linker/DIPEA solution to the resin and agitate for 1-2 hours at room temperature.
-
To cap any remaining reactive trityl chloride groups, add MeOH (0.8 mL per gram of resin) and agitate for 30 minutes.
-
Drain the resin and wash thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).
-
Dry the resin under vacuum.
-
The free amine of the linker can now be used for peptide chain elongation following standard Fmoc-SPPS protocols, starting with the coupling of the first Fmoc-protected amino acid.
Workflow for coupling an Fmoc-diamine linker to 2-chlorotrityl resin.
Protocol 2: Cleavage and Deprotection
The final cleavage of the peptide from the resin and removal of side-chain protecting groups is dependent on the type of resin and the protecting groups used. For many acid-labile resins, a standard cleavage cocktail is employed.
Materials:
-
Peptide-resin
-
Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin in a reaction vessel.
-
Gently agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Visualization of a Potential Side Reaction
Shorter diamine linkers can be susceptible to intramolecular cyclization, especially after the deprotection of the Fmoc group, leading to the formation of a cyclic urea (B33335) and termination of the desired reaction pathway.
Potential intramolecular cyclization side reaction with short diamine linkers.
Conclusion
The choice of an Fmoc-protected diamine linker is a critical parameter in the design and synthesis of complex peptide conjugates. While shorter linkers offer rigidity, they carry a higher risk of side reactions. Longer linkers provide greater flexibility and spatial separation but can increase the hydrophobicity of the final product. The selection of the optimal linker should be guided by the specific requirements of the target molecule, including the nature of the moieties to be conjugated and the desired physicochemical properties of the final product. The protocols provided herein offer a general framework for the incorporation of these versatile building blocks in solid-phase synthesis.
Validating the Purity of Fmoc-1,6-diaminohexane: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is a critical step in the synthesis of peptides and other complex molecules. Fmoc-1,6-diaminohexane, a key building block, requires rigorous analytical validation to prevent the introduction of impurities that can compromise downstream applications. This guide provides an objective comparison of the primary analytical methods for validating the purity of Fmoc-1,6-diaminohexane, complete with experimental protocols and data to aid in method selection and implementation.
The primary challenge in the synthesis of mono-Fmoc-protected diamines lies in controlling the reaction to prevent the formation of di-protected and unreacted starting material. Therefore, a robust analytical strategy is essential to quantify the desired product and its potential impurities. The most common impurities in a preparation of Fmoc-1,6-diaminohexane are the starting material, 1,6-diaminohexane, and the di-substituted product, di-Fmoc-1,6-diaminohexane.
Comparison of Key Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, and throughput. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are the most powerful and commonly employed techniques for this purpose.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Purity assessment, quantification of impurities, and determination of retention time. | High resolution and sensitivity, excellent for quantitative analysis.[1][2] | Requires reference standards for impurity identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural elucidation, confirmation of the desired product, and identification of impurities with distinct chemical shifts. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to HPLC and MS, may not detect trace impurities. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Molecular weight confirmation, identification of impurities based on their mass. | High sensitivity and specificity, excellent for impurity identification. | May not be suitable for direct quantitative analysis without appropriate standards and calibration. |
| Thin-Layer Chromatography (TLC) | Separation of compounds on a thin layer of adsorbent material. | Rapid purity assessment, visualization of impurities.[3] | Simple, fast, and inexpensive for qualitative analysis. | Not quantitative, lower resolution than HPLC. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.
High-Performance Liquid Chromatography (HPLC)
This method is ideal for quantifying the purity of Fmoc-1,6-diaminohexane and detecting the presence of 1,6-diaminohexane and di-Fmoc-1,6-diaminohexane.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes to elute the more nonpolar compounds. For example:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Sample Preparation: Dissolve a known concentration of the sample in the initial mobile phase composition.
Expected Results:
| Compound | Expected Retention Time (min) |
| 1,6-diaminohexane | Early eluting (highly polar) |
| Fmoc-1,6-diaminohexane | Intermediate retention |
| di-Fmoc-1,6-diaminohexane | Late eluting (highly nonpolar) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for confirming the chemical structure of the desired product and identifying major impurities.
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Techniques: ¹H NMR and ¹³C NMR.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
Expected Chemical Shifts (¹H NMR in CDCl₃, approximate):
| Proton Assignment | Expected Chemical Shift (ppm) |
| Fmoc group (aromatic protons) | 7.2 - 7.8 |
| Fmoc group (CH and CH₂) | 4.2 - 4.5 |
| NH (carbamate) | ~5.0 (broad) |
| CH₂ adjacent to carbamate | ~3.2 |
| CH₂ adjacent to free amine | ~2.7 |
| Internal CH₂ groups | 1.2 - 1.6 |
| NH₂ (free amine) | ~1.5 (broad) |
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the product and identify impurities.
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Sample Preparation: Dissolve the sample in a suitable solvent such as methanol (B129727) or acetonitrile and infuse it into the mass spectrometer.
Expected m/z Values:
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ |
| 1,6-diaminohexane | C₆H₁₆N₂ | 116.21 | 117.22 |
| Fmoc-1,6-diaminohexane | C₂₁H₂₆N₂O₂ | 338.45 | 339.46 |
| di-Fmoc-1,6-diaminohexane | C₃₆H₃₆N₂O₄ | 560.69 | 561.70 |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical process for validating the purity of Fmoc-1,6-diaminohexane.
Caption: Workflow for the purity validation of Fmoc-1,6-diaminohexane.
Caption: Comparison of analytical methods for Fmoc-1,6-diaminohexane.
Conclusion
A multi-faceted analytical approach is recommended for the comprehensive validation of Fmoc-1,6-diaminohexane purity. HPLC is the gold standard for quantitative purity assessment, while NMR and MS provide invaluable structural confirmation and impurity identification. TLC serves as a rapid, qualitative screening tool. By employing these methods in a complementary fashion, researchers can ensure the quality and reliability of this critical synthetic building block, leading to more robust and reproducible scientific outcomes.
References
A Comparative Guide to Fmoc Linkers in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of a linker is a critical parameter in Fmoc-based solid-phase peptide synthesis (SPPS), directly influencing the C-terminal functionality of the synthesized peptide, as well as the overall yield and purity. This guide provides an objective comparison of the performance of three commonly used Fmoc linkers: Wang, Rink Amide, and Sieber Amide. The information presented is supported by experimental data to facilitate an informed choice for your specific synthesis needs.
Introduction to Fmoc Linkers in SPPS
In Fmoc SPPS, a linker serves as the bridge between the growing peptide chain and the insoluble solid support (resin). An ideal linker must be stable to the basic conditions required for Fmoc deprotection (typically with piperidine) and the conditions of amino acid coupling, yet allow for efficient cleavage of the final peptide under specific, often acidic, conditions. The choice of linker dictates whether the final peptide will have a C-terminal carboxylic acid or amide, a crucial consideration for the biological activity of many peptides.
-
Wang Linker: A p-alkoxybenzyl alcohol-type linker, the Wang resin is the most common choice for the synthesis of peptides with a C-terminal carboxylic acid.[1] Cleavage is typically achieved using a high concentration of trifluoroacetic acid (TFA).[2]
-
Rink Amide Linker: This linker is the standard for the synthesis of peptide amides.[3] Its acid-labile nature allows for cleavage with TFA to directly yield the C-terminal amide, a functionality crucial for the biological activity of many peptides.[4][5]
-
Sieber Amide Linker: The Sieber Amide resin is also used for the synthesis of peptide amides but is significantly more acid-sensitive than the Rink Amide linker. This property allows for cleavage under very mild acidic conditions (e.g., 1% TFA in dichloromethane), enabling the synthesis of protected peptide fragments.[3]
Performance Comparison
The performance of a linker is assessed by several factors, including the loading capacity of the resin, the efficiency of the final cleavage, and the purity and yield of the crude peptide. The following tables summarize available data on the performance of Wang, Rink Amide, and Sieber Amide linkers. It is important to note that direct comparative studies under identical conditions for all three linkers are limited, and performance can be highly dependent on the peptide sequence.[5]
General Performance Characteristics
| Linker Type | C-Terminal Functionality | Typical Loading Capacity (mmol/g) | Expected Crude Peptide Purity (%) | Typical Overall Yield (%) | Cleavage Conditions |
| Wang | Carboxylic Acid | 0.3 - 1.0 | 50 - 90 | Moderate to High | High TFA concentration (e.g., 95%)[2][5] |
| Rink Amide | Amide | 0.3 - 1.0[5] | 52 - 90+[5] | Moderate to High | High TFA concentration (e.g., 95%)[2][5] |
| Sieber Amide | Amide | 0.3 - 0.8 | Generally high | Moderate to High | Mild TFA concentration (e.g., 1%)[3] |
Quantitative Comparison of a Novel Linker (OH-BTL) versus Wang Resin
The following data is from a study comparing a novel, more acid-stable linker (OH-BTL) to the traditional Wang resin for the synthesis of three model peptides. This data highlights potential differences in purity and yield that can arise from the choice of linker.
| Peptide Sequence | Linker | Yield (%) | Purity (%) | Byproduct (%) |
| H-Val-Gly-Asp(OtBu)-Ala-Gly-OH | OH-BTL | 86 | 98.2 | – |
| Wang | 80 | 97.4 | 0.8 | |
| H-Arg(Pbf)-Gly-Asp(OtBu)-Ser(tBu)-OH | OH-BTL | 83 | 94.0 | – |
| Wang | 61 | 77.5 | 15.8 | |
| H-Trp-Trp-Trp-OH | OH-BTL | 48 | 89.8 | – |
| Wang | 35 | 74.7 | 11.1 | |
| Data adapted from Organic Letters, 2013, 15 (1), pp 74-77.[6] The byproduct for the Wang resin was identified as a Trp-alkylated species.[6] |
Experimental Protocols
Detailed and optimized protocols are crucial for successful solid-phase peptide synthesis. Below are representative protocols for key steps in the use of Wang, Rink Amide, and Sieber Amide linkers.
Attachment of the First Fmoc-Amino Acid to Wang Resin
This protocol describes a method for loading the first amino acid onto Wang resin while minimizing racemization.
Reagents:
-
Wang Resin
-
Fmoc-amino acid
-
Thionyl chloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Potassium iodide (KI)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the Wang resin in DCM.
-
Treat the resin with a solution of thionyl chloride in DCM to convert the hydroxyl groups to chlorides.
-
Wash the resin extensively with DCM.
-
In a separate vessel, dissolve the Fmoc-amino acid in DMF.
-
Add DIPEA and a catalytic amount of KI to the amino acid solution.
-
Add the amino acid solution to the resin and agitate at room temperature for 12-24 hours.
-
Wash the resin with DMF, DCM, and MeOH.
-
Dry the resin under vacuum.
Standard Fmoc Solid-Phase Peptide Synthesis Cycle
The following is a general protocol for the elongation of the peptide chain on the resin.
Reagents:
-
Peptide-resin
-
20% Piperidine (B6355638) in DMF
-
Fmoc-amino acid
-
Coupling reagent (e.g., HBTU, HATU)
-
DIPEA
-
DMF
Procedure:
-
Fmoc Deprotection: Treat the peptide-resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid and coupling reagent in DMF.
-
Add DIPEA to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF.
-
Repeat steps 1-4 for each amino acid in the sequence.
Cleavage of the Peptide from the Resin
The cleavage conditions are highly dependent on the linker used.
Cleavage from Wang and Rink Amide Resins (High TFA):
Cleavage Cocktail:
-
95% Trifluoroacetic acid (TFA)
-
2.5% Water
-
2.5% Triisopropylsilane (TIS)
Procedure:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the peptide by adding the combined filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.
-
Dry the crude peptide under vacuum.
Cleavage from Sieber Amide Resin (Mild TFA):
Cleavage Cocktail:
-
1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
Procedure:
-
Wash the peptide-resin with DCM.
-
Add the 1% TFA/DCM solution to the resin.
-
Agitate at room temperature for 30-60 minutes.
-
Filter the resin and collect the filtrate.
-
Repeat the treatment with fresh cleavage cocktail and combine the filtrates.
-
Evaporate the solvent to obtain the protected peptide.
Visualizing the Workflow and Mechanisms
To better understand the processes involved, the following diagrams illustrate the general workflow of solid-phase peptide synthesis and the specific cleavage mechanisms of the discussed linkers.
General workflow for Fmoc solid-phase peptide synthesis.
References
Validating Fmoc-Diaminohexane Synthesis: A Comparative Guide to HPLC and Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of amine-functionalized materials, the precise validation of the mono-Fmoc protection of diaminohexane is a critical step. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for this purpose, offering detailed experimental protocols and supporting data to inform the selection of the most appropriate analytical technique.
The reaction between 1,6-diaminohexane and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) can yield the desired mono-Fmoc-protected product, as well as the di-Fmoc-protected byproduct and unreacted starting material. Distinguishing and quantifying these species is paramount for ensuring the quality and reliability of subsequent synthetic steps.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation, identification, and quantification of components within a mixture. For the analysis of the Fmoc-diaminohexane reaction, Reversed-Phase HPLC (RP-HPLC) is the method of choice, separating compounds based on their hydrophobicity.
Experimental Protocol: RP-HPLC
Objective: To separate and quantify 1,6-diaminohexane, mono-Fmoc-1,6-diaminohexane, and di-Fmoc-1,6-diaminohexane.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 265 nm (for the Fmoc group) and 210 nm (for the amide bond and to detect the underivatized diamine).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (90:10 water:acetonitrile with 0.1% TFA).
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like HPLC (LC-MS), it provides highly specific molecular weight information, confirming the identity of the reaction products. Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of Fmoc-protected compounds.
Experimental Protocol: LC-MS (ESI)
Objective: To confirm the molecular weights of the starting material, mono-Fmoc, and di-Fmoc products.
-
LC System: Utilize the same HPLC conditions as described above.
-
Mass Spectrometer: An ESI-MS system.
-
Ionization Mode: Positive ion mode is typically used for amines.
-
ESI Source Parameters (Representative):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
-
Mass Range: Scan from m/z 100 to 1000.
-
Data Analysis: Extract ion chromatograms (EICs) for the expected m/z values of the protonated species:
-
1,6-diaminohexane: [M+H]⁺ = 117.1
-
mono-Fmoc-1,6-diaminohexane: [M+H]⁺ = 339.2
-
di-Fmoc-1,6-diaminohexane: [M+H]⁺ = 561.3
-
Data Presentation and Comparison
| Parameter | HPLC-UV | Mass Spectrometry (LC-MS) | Alternative Methods (TLC, NMR) |
| Primary Information | Quantitative purity, relative retention times | Molecular weight confirmation, structural information (MS/MS) | Qualitative purity (TLC), structural elucidation and quantification (NMR) |
| Sensitivity | Moderate (µg/mL to ng/mL range) | High (pg/mL to fg/mL range)[1][2] | Low (TLC), Moderate (NMR) |
| Specificity | Moderate (co-elution possible) | High (based on m/z) | Low to Moderate (TLC), High (NMR) |
| Quantification | Excellent (with calibration) | Good (with internal standards) | Semi-quantitative (TLC), Excellent (qNMR with internal standard)[3][4][5][6] |
| Analysis Time | 20-40 minutes per sample | 20-40 minutes per sample | < 30 minutes (TLC), 10-60 minutes per sample (NMR) |
| Cost (Instrument) | Low to Moderate | High | Very Low (TLC), Very High (NMR) |
| Cost (Per Sample) | Low | High | Very Low (TLC), Moderate to High (NMR) |
| Ease of Use | Relatively straightforward | Requires specialized expertise | Simple (TLC), Requires specialized expertise (NMR) |
Alternative Validation Techniques
While HPLC and MS are primary methods, other techniques can provide valuable, often complementary, information.
Thin-Layer Chromatography (TLC)
TLC is a rapid, cost-effective method for monitoring the progress of a reaction. For the Fmoc-diaminohexane synthesis, a silica (B1680970) gel plate can be used with a mobile phase such as dichloromethane:methanol (e.g., 95:5 v/v) with a small amount of triethylamine (B128534) (0.5%) to reduce tailing of the free amine.[7] Visualization can be achieved using UV light (for the Fmoc-containing compounds) and a ninhydrin (B49086) stain to detect the free amino groups of the starting material and the mono-Fmoc product.[8][9][10][11] Commercial suppliers of mono-Fmoc-1,6-diaminohexane hydrochloride often use TLC to specify a purity of ≥98%.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR). By integrating the signals corresponding to the protons of the Fmoc group and the aliphatic chain of diaminohexane, the relative amounts of the different species in the reaction mixture can be determined.[3][4][5][6]
Visualizing the Workflow and Method Comparison
Conclusion
Both HPLC and mass spectrometry are indispensable tools for the validation of the Fmoc-diaminohexane reaction.
-
HPLC-UV is the preferred method for routine purity determination and quantification due to its robustness, ease of use, and lower operational cost.
-
Mass Spectrometry , particularly when coupled with HPLC, offers unparalleled specificity for the unambiguous identification of reaction products. Its high sensitivity makes it ideal for detecting low-level impurities.[1][2]
For a comprehensive validation strategy, a combination of techniques is often optimal. TLC can be used for rapid, in-process monitoring, while HPLC-UV provides reliable quantification of the final reaction mixture. LC-MS should be employed to definitively confirm the identity of the main product and any observed byproducts, especially during method development and for troubleshooting. For a detailed structural analysis and as a primary quantitative method, qNMR is a powerful, albeit more resource-intensive, option. The choice of technique will ultimately depend on the specific requirements of the analysis, the stage of the research or development process, and the available instrumentation.
References
- 1. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ethz.ch [ethz.ch]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Quantitative NMR (qNMR) — Nanalysis [nanalysis.com]
- 7. VanVeller Lab Resources [group.chem.iastate.edu]
- 8. silicycle.com [silicycle.com]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. epfl.ch [epfl.ch]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Coupling Reagent Efficiency for Fmoc-Diaminohexane Attachment
For researchers, scientists, and drug development professionals engaged in solid-phase synthesis, the choice of coupling reagent is a critical determinant of success, directly impacting reaction efficiency, yield, and purity. This guide provides an objective comparison of commonly used coupling reagents for the acylation of a resin-bound amine with N-(9-fluorenylmethoxycarbonyl)-1,6-diaminohexane (Fmoc-diaminohexane), a versatile bifunctional linker.
The selection of an appropriate coupling reagent is paramount for achieving efficient amide bond formation. This is particularly true when incorporating spacers or linkers like Fmoc-diaminohexane, where incomplete coupling can lead to truncated sequences and difficult purifications. This guide evaluates the performance of four widely used coupling reagents: HATU, HBTU, PyBOP, and DIC/HOBt, offering a data-driven perspective to inform your synthetic strategy.
Performance Overview: A Quantitative Comparison
The efficiency of a coupling reaction is influenced by several factors, including the steric hindrance of the reactants, the nature of the solvent, and the specific coupling reagent employed. While ideal reaction conditions can vary, the following table summarizes the expected performance of each reagent for the coupling of Fmoc-diaminohexane based on their established reactivity profiles in solid-phase peptide synthesis (SPPS).
| Coupling Reagent | Typical Reaction Time | Typical Coupling Efficiency (%) | Key Considerations |
| HATU | 30 - 60 minutes | >99 | Highly efficient, especially for sterically hindered couplings.[1][2] May cause guanidinylation of the free amine if pre-activation is not performed correctly. |
| HBTU | 30 - 120 minutes | 95 - 99 | A robust and widely used reagent.[1][3] Can also lead to guanidinylation side reactions.[4] |
| PyBOP | 60 - 180 minutes | 95 - 98 | A phosphonium-based reagent that avoids the guanidinylation side reaction.[5] May be less effective for particularly difficult couplings compared to HATU.[5] |
| DIC/HOBt | 2 - 12 hours | 90 - 97 | A cost-effective carbodiimide-based method.[6] Generally slower reaction times and may require double coupling for high efficiency.[4] |
Note: The provided efficiency ranges are based on typical outcomes in Fmoc-SPPS and may vary depending on the specific solid support, resin loading, and reaction conditions. It is always recommended to monitor the coupling reaction for completion using a qualitative method such as the Kaiser test.[7]
Mechanistic Insights and Side Reactions
The efficacy of these coupling reagents stems from their ability to activate the carboxylic acid of the incoming molecule, in this case, the Fmoc-protected amino acid, to facilitate nucleophilic attack by the amine on the solid support.
Uronium/Aminium Reagents: HATU and HBTU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most common and effective coupling reagents.[3][8] They react with the carboxyl group to form a highly reactive OAt- or OBt-ester, respectively. The 7-azabenzotriazole moiety in HATU makes its active ester more reactive than the corresponding HBTU-derived ester, often leading to faster and more complete reactions.
A potential side reaction with these reagents is the guanidinylation of the resin-bound amine. This occurs when the uronium/aminium salt reacts directly with the amine, capping it and preventing further chain elongation. This can be minimized by pre-activating the carboxylic acid with the coupling reagent before adding it to the resin.[4]
Phosphonium Reagents: PyBOP
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based reagent that also forms a reactive OBt-ester.[5] A key advantage of PyBOP is that it does not cause the guanidinylation side reaction observed with uronium/aminium salts.[5] However, for highly demanding couplings, it may exhibit slightly lower efficiency compared to HATU.[5]
Carbodiimide Reagents: DIC/HOBt
The combination of N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.[6] DIC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to the more stable and less racemization-prone HOBt-ester. While generally reliable, this method often requires longer reaction times and may necessitate a second coupling to drive the reaction to completion.[4]
Experimental Protocols
The following are detailed protocols for the coupling of Fmoc-diaminohexane to an amine-functionalized solid support using the discussed reagents. These protocols assume a standard solid-phase synthesis setup.
General Resin Preparation
-
Swell the amine-functionalized resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Drain the DMF.
-
If the resin is Fmoc-protected, perform Fmoc deprotection by treating the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
Protocol 1: Coupling using HATU
Reagents:
-
Fmoc-1,6-diaminohexane hydrochloride
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF
Procedure:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to neutralize the hydrochloride salt and activate the coupling reagent.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated solution to the prepared resin.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), followed by dichloromethane (B109758) (DCM) (3-5 times), and finally DMF (3-5 times).
-
Perform a Kaiser test to confirm the absence of free primary amines.
Protocol 2: Coupling using HBTU
Reagents:
-
This compound
-
HBTU
-
HOBt (optional, but recommended to suppress side reactions)
-
DIPEA
-
DMF
Procedure:
-
In a separate vial, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated solution to the prepared resin.
-
Agitate the mixture at room temperature for 30-120 minutes.
-
Wash the resin as described in Protocol 1.
-
Perform a Kaiser test.
Protocol 3: Coupling using PyBOP
Reagents:
-
This compound
-
PyBOP
-
DIPEA
-
DMF
Procedure:
-
In a separate vial, dissolve this compound (3 equivalents) and PyBOP (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Immediately add the solution to the prepared resin.
-
Agitate the mixture at room temperature for 60-180 minutes.
-
Wash the resin as described in Protocol 1.
-
Perform a Kaiser test.
Protocol 4: Coupling using DIC/HOBt
Reagents:
-
This compound
-
DIC
-
HOBt
-
DIPEA
-
DMF
Procedure:
-
In a separate vial, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIPEA (3 equivalents) to neutralize the hydrochloride salt.
-
Add the solution to the prepared resin.
-
Add DIC (3 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for 2-12 hours.
-
Wash the resin as described in Protocol 1.
-
Perform a Kaiser test. If the test is positive, a second coupling may be necessary.
Visualizing the Workflow
The following diagrams illustrate the overall workflow of solid-phase synthesis and the specific coupling step.
References
- 1. benchchem.com [benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. peptide.com [peptide.com]
Orthogonal Deprotection of Fmoc-1,6-diaminohexane: A Comparative Guide
For researchers and professionals in drug development and peptide synthesis, the strategic use of protecting groups is paramount for achieving high yields and purity. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for an orthogonal protection strategy in conjunction with acid-labile and hydrogenolysis-labile protecting groups.[1] This guide provides a comparative analysis of the deprotection efficiency of Fmoc-1,6-diaminohexane, a common linker used for introducing an aminohexyl spacer, within an orthogonal synthesis framework.
Principle of Orthogonal Deprotection
Orthogonal protection refers to the use of multiple protecting groups in a single synthetic scheme, where each type of group can be removed under specific conditions without affecting the others. This allows for the selective unmasking of reactive sites at different stages of a synthesis. In the context of a molecule containing Fmoc-1,6-diaminohexane, an acid-labile group like tert-butyloxycarbonyl (Boc), and a hydrogenolysis-labile group like carboxybenzyl (Cbz), each can be removed independently.
The Fmoc group is stable to the acidic conditions required for Boc removal and the hydrogenolysis conditions for Cbz cleavage, making it an ideal component for orthogonal strategies.
Comparative Stability of Protecting Groups
The efficiency of an orthogonal strategy relies on the stability of each protecting group to the deprotection conditions of the others. The following table summarizes the stability of Fmoc, Boc, and Cbz protecting groups under common deprotection conditions.
| Protecting Group | Deprotection Reagent | Stability of Other Groups | Remarks |
| Fmoc | 20% Piperidine in DMF | Boc: Stable Cbz: Stable | Standard condition for Fmoc removal in SPPS. The reaction is typically fast, completing in minutes.[1][2] |
| Boc | Trifluoroacetic Acid (TFA) | Fmoc: Stable Cbz: Labile | Fmoc is highly stable to acidic conditions.[1] Cbz can be cleaved by strong acids. |
| Cbz | H₂, Pd/C (Hydrogenolysis) | Fmoc: Quasi-stable Boc: Stable | Fmoc can be cleaved under certain hydrogenolysis conditions, though it is generally more stable than Cbz.[3] |
Experimental Protocols
Standard Fmoc Deprotection of Fmoc-1,6-diaminohexane Linker
This protocol describes the removal of the Fmoc group from a resin-bound substrate, a common scenario in solid-phase synthesis where Fmoc-1,6-diaminohexane might be used as a linker.
Materials:
-
Resin-bound substrate with Fmoc-1,6-diaminohexane
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF for washing
-
Dichloromethane (DCM) for washing
Procedure:
-
Swell the resin-bound substrate in DMF for 30-60 minutes.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for an initial 3 minutes and drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and continue agitation for an additional 10-15 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Wash the resin with DCM (3 times) and dry under vacuum if proceeding to the next step without immediate further reaction.
Quantification of Fmoc Deprotection Efficiency
The efficiency of Fmoc removal can be quantitatively determined by UV-Vis spectrophotometry. The dibenzofulvene byproduct released during deprotection reacts with piperidine to form an adduct that has a strong absorbance at approximately 301 nm.
Procedure:
-
Collect the combined piperidine solutions from the deprotection steps in a volumetric flask of a known volume.
-
Dilute the solution to the mark with DMF.
-
Measure the absorbance of the solution at 301 nm using a UV spectrophotometer, with a blank of 20% piperidine in DMF.
-
Calculate the amount of Fmoc group removed using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.
Performance Comparison
While specific kinetic data for the deprotection of Fmoc-1,6-diaminohexane is not extensively published, the deprotection efficiency is expected to be comparable to that of N-terminal Fmoc-protected amino acids under standard conditions. The primary factors influencing deprotection are the choice of base and solvent.
| Deprotection Condition | Typical Efficiency | Key Considerations |
| 20% Piperidine in DMF | >99% in < 20 minutes | The standard and most reliable method. Piperidine acts as both the base and the scavenger for the dibenzofulvene byproduct.[2][4] |
| DBU-based solutions (e.g., 2% DBU, 2% Piperidine in DMF) | >99% in < 5 minutes | DBU is a stronger, non-nucleophilic base, leading to faster deprotection. A scavenger like piperidine is still required. |
| Alternative Bases (e.g., Morpholine) | Slower than piperidine | Can be used for more sensitive substrates where a milder base is required. Longer reaction times are necessary. |
| Acidic Conditions (e.g., TFA) | Fmoc group is stable | This stability is the basis for the orthogonality with Boc-protection strategy.[1] |
| Hydrogenolysis (e.g., H₂, Pd/C) | Generally stable, but can be cleaved | The Fmoc group is considered quasi-orthogonal to hydrogenolysis conditions. Cleavage is slower than for Cbz, allowing for selective removal of Cbz in the presence of Fmoc.[3] |
Chemical Pathway of Fmoc Deprotection
The removal of the Fmoc group proceeds via a β-elimination mechanism. A base abstracts the acidic proton on the C9 position of the fluorenyl group, leading to the formation of a dibenzofulvene intermediate and the free amine.
Conclusion
The use of Fmoc-1,6-diaminohexane as a linker is fully compatible with standard orthogonal protection strategies employed in modern peptide and small molecule synthesis. Its Fmoc group can be efficiently and selectively removed under mild basic conditions, typically with over 99% efficiency using a 20% piperidine in DMF solution, while remaining stable to the acidic and, to a large extent, hydrogenolytic conditions used to remove other common protecting groups like Boc and Cbz. The quantitative removal of the Fmoc group can be readily monitored by UV spectroscopy, ensuring precise control over the synthetic process. This robust orthogonality makes Fmoc-1,6-diaminohexane a versatile tool for researchers in the development of complex molecules.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. nbinno.com [nbinno.com]
- 3. Novel deprotection method of Fmoc group under neutral hydrogenation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
A Tale of Two Chemistries: Comparative Case Studies of Fmoc and Boc Solid-Phase Peptide Synthesis
In the landscape of synthetic peptide chemistry, the choice between 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that profoundly influences the efficiency, purity, and ultimate success of producing a target peptide. This guide provides an objective comparison of these two seminal strategies, supported by a detailed case study and experimental protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
The fundamental distinction between the Fmoc and Boc strategies lies in the nature of the temporary protecting group for the α-amino group of the incoming amino acid and the chemical conditions required for its removal. The Fmoc group is base-labile, typically removed by a secondary amine like piperidine (B6355638), while the Boc group is acid-labile and requires a moderately strong acid, such as trifluoroacetic acid (TFA), for its cleavage. This core difference dictates the entire synthetic approach, including the choice of side-chain protecting groups and the final cleavage from the solid support.[1][]
Generally, the milder conditions of the Fmoc strategy have made it the more widely adopted method in modern peptide synthesis, especially for routine, automated synthesis and for peptides containing sensitive modifications.[1][3] Conversely, the Boc strategy, with its robust and acid-based chemistry, remains a powerful tool for synthesizing long or particularly challenging sequences that are prone to aggregation, as the repeated acid treatments can help disrupt secondary structure formation.[1][]
Performance Comparison: A Quantitative Look
Direct side-by-side quantitative comparisons of the same peptide synthesized using both standard Fmoc and Boc protocols are not abundant in the literature.[1] However, specific case studies, particularly for complex targets, can provide valuable insights into the relative performance of each strategy.
Case Study: Synthesis of a C-terminal Peptide α-Thiolester (NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR)
A study on the synthesis of a 30-amino acid polypeptide from the cancer-testis antigen NY-ESO-1, bearing a C-terminal α-thiolester, provides a compelling comparison of the Fmoc and Boc strategies.[4] Peptide thiolesters are valuable intermediates for protein chemical ligation.
| Strategy | Approach | Crude Product Purity (HPLC) | Overall Yield | Key Observations |
| Boc SPPS | On-resin thiolester formation using a mercaptopropionic acid linker. | Not explicitly quantified, but successful synthesis reported. | Sufficient for subsequent ligation. | Straightforward assembly and direct release of the desired thiolester upon HF cleavage. |
| Fmoc SPPS | Post-synthesis C-terminal carboxyl activation and thiolesterification. | High purity of the linear peptide precursor. | Lower overall yield due to the additional post-synthetic steps. | Linear peptide assembly was efficient, but the subsequent conversion to the thiolester proved challenging and less efficient than the Boc on-resin approach. |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing synthetic strategies. Below are generalized protocols for the key steps in both Fmoc and Boc SPPS.
General Fmoc SPPS Protocol
This protocol outlines the manual synthesis of a peptide on a Wang resin for a C-terminal carboxylic acid.
-
Resin Swelling: Swell the Wang resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
First Amino Acid Loading: Couple the first Fmoc-protected amino acid to the resin using a suitable activating agent (e.g., HCTU) and a base (e.g., DIpea) in DMF. Allow the reaction to proceed for 1-2 hours.
-
Capping: After coupling, cap any unreacted hydroxyl groups on the resin using a solution of acetic anhydride (B1165640) and a base in DMF.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with a 20% solution of piperidine in DMF for 15-30 minutes.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Coupling of Subsequent Amino Acids: Couple the next Fmoc-protected amino acid using an activating agent and base in DMF for 1-2 hours.
-
Repeat Cycle: Repeat the deprotection, washing, and coupling steps until the desired peptide sequence is assembled.
-
Final Cleavage and Deprotection: Cleave the peptide from the resin and remove the acid-labile side-chain protecting groups simultaneously by treating the resin with a cleavage cocktail, typically composed of TFA, water, and a scavenger such as triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours.[]
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
General Boc SPPS Protocol
This protocol outlines the manual synthesis of a peptide on a Merrifield resin.
-
Resin Swelling: Swell the Merrifield resin in dichloromethane (B109758) (DCM) for at least 1 hour.
-
First Amino Acid Attachment: Attach the first Boc-protected amino acid to the resin, typically as a cesium salt, in DMF at an elevated temperature.
-
Boc Deprotection: Remove the Boc group by treating the resin with a 50% solution of TFA in DCM for approximately 30 minutes.
-
Washing: Wash the resin with DCM and isopropanol (B130326) to remove residual acid, followed by more DCM washes.
-
Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt of the N-terminal amine with a solution of a hindered base, such as 10% diisopropylethylamine (DIEA) in DCM.
-
Coupling of Subsequent Amino Acids: Couple the next Boc-protected amino acid using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt) in DCM or a DCM/DMF mixture.
-
Repeat Cycle: Repeat the deprotection, washing, neutralization, and coupling steps until the peptide chain is complete.
-
Final Cleavage and Deprotection: Cleave the peptide from the resin and remove the benzyl-based side-chain protecting groups using a very strong acid, such as anhydrous hydrofluoric acid (HF), typically with a scavenger like anisole. This step requires specialized, HF-resistant apparatus.[1]
-
Peptide Precipitation and Purification: After evaporation of the HF, precipitate the peptide in cold diethyl ether, extract, and purify by RP-HPLC.
Visualizing the Workflows
The logical flow of each synthesis strategy can be represented to highlight their key differences.
Caption: Generalized workflow for Fmoc-based solid-phase peptide synthesis.
Caption: Generalized workflow for Boc-based solid-phase peptide synthesis.
Conclusion: Strategy Selection
The decision between Fmoc and Boc SPPS is not merely a choice of protecting group but a commitment to a specific chemical environment for the duration of the synthesis.
-
Fmoc strategy is generally the default choice for most applications due to its milder conditions, ease of automation, and the orthogonality of its protecting group scheme, which is highly compatible with sensitive amino acids and post-translational modifications.[][3]
-
Boc strategy , while requiring more hazardous reagents and specialized equipment for the final cleavage, remains indispensable for certain applications. Its utility in overcoming aggregation in "difficult" sequences and its proven track record in the synthesis of complex peptides and peptide fragments for ligation make it a vital tool in the peptide chemist's arsenal.[1][]
Ultimately, the optimal strategy is sequence-dependent and should be chosen after careful consideration of the peptide's properties, the desired scale of synthesis, and the available laboratory infrastructure.
References
Safety Operating Guide
Proper Disposal of Fmoc-1,6-diaminohexane Hydrochloride: A Comprehensive Guide
For Immediate Implementation by Laboratory Professionals
Researchers, scientists, and drug development professionals handling Fmoc-1,6-diaminohexane hydrochloride must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, consolidating critical safety and logistical information.
Core Principle: Treat as Hazardous Chemical Waste
This compound should be managed as a hazardous chemical waste product. Under no circumstances should it be disposed of in regular laboratory trash or flushed down the drain. Adherence to institutional, local, regional, and national regulations for hazardous waste disposal is mandatory.
Quantitative Data Summary
For clarity and quick reference, the following table summarizes key data related to the disposal of this compound.
| Parameter | Value/Instruction | Source/Regulation |
| Waste Classification | Hazardous Solid Chemical Waste | General Laboratory Safety Guidelines |
| Primary Hazard | Irritant, potential sensitizer | Safety Data Sheets for similar compounds |
| Container Requirement | Original or chemically compatible, sealed container | Standard Laboratory Waste Protocol |
| Labeling Requirement | "Hazardous Waste," full chemical name, date | EPA/OSHA regulations |
| Storage Location | Designated hazardous waste accumulation area | Institutional EHS Policy |
| Disposal Method | Licensed hazardous waste disposal service | Regulatory Mandate |
Step-by-Step Disposal Protocol
Follow this experimental protocol for the safe disposal of unused or residual this compound.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat when handling the chemical for disposal.
2. Containerization:
-
Keep the waste this compound in its original container whenever possible. The container must be in good condition and securely sealed.
-
If the original container is not available or compromised, transfer the solid waste to a new, clean, and chemically compatible container with a tightly sealing lid.
3. Labeling:
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound" and the CAS number (if available) on the label.
-
Indicate the date when the container was designated for disposal.
4. Segregation and Storage:
-
Store the labeled waste container in a designated and secure hazardous waste accumulation area within the laboratory.
-
Ensure the storage area is away from general laboratory traffic and incompatible chemicals. Do not store with strong oxidizing agents or bases.
5. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to schedule a pickup.
-
Provide them with all necessary information about the waste, as indicated on the label.
6. Documentation:
-
Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal request.
Disposal of Contaminated Materials
Any materials that come into direct contact with this compound, such as weighing paper, spatulas, or contaminated gloves, must also be disposed of as hazardous waste.
-
Solid Debris: Place contaminated solid items in a designated hazardous waste bag or container, clearly labeled as "Contaminated Solid Waste" with the chemical name.
-
Empty Containers: The original, empty container of this compound should be triple-rinsed with a suitable solvent (e.g., methanol (B129727) or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing and air-drying, the defaced container may be disposed of as non-hazardous waste, in accordance with institutional policies.
Chemical Neutralization (For Informational Purposes)
While not a standard on-site disposal procedure for the solid product, understanding the chemical properties of this compound can be valuable. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is known to be labile to basic conditions. In principle, treatment with a mild base like piperidine (B6355638) in an organic solvent such as DMF could cleave the Fmoc group. However, this process would generate a liquid waste stream containing the deprotected diamine, the fluorenyl byproduct, and the basic solution, which would still require disposal as hazardous waste. Therefore, for the solid product, direct disposal without chemical treatment is the recommended and safer approach.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of chemical waste.
Essential Safety and Operational Guide for Handling Fmoc-1,6-diaminohexane hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of Fmoc-1,6-diaminohexane hydrochloride.
This document provides immediate and essential safety and logistical information for the handling of this compound (CAS RN: 166410-37-3). The following procedural guidance is designed to ensure the safety of laboratory personnel and to detail the necessary operational and disposal plans.
Hazard Assessment
According to the Safety Data Sheet (SDS) from Iris Biotech GmbH, this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008 [CLP].[1] However, as a matter of good laboratory practice and due to the chemical nature of amine hydrochlorides, it is prudent to handle this compound with a comprehensive safety approach. The related compound, 1,6-diaminohexane, is classified as harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation. Therefore, the following recommendations incorporate a high degree of caution.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses | Nitrile gloves | Lab coat | Not generally required |
| Weighing and Aliquoting (Solid) | Safety goggles | Nitrile gloves | Lab coat | Use in a chemical fume hood or ventilated enclosure to avoid dust inhalation. |
| Dissolving in Solvent | Safety goggles with face shield | Nitrile gloves | Lab coat | Work in a well-ventilated area or chemical fume hood. |
| Use in a Reaction | Safety goggles with face shield | Nitrile gloves | Lab coat | Work in a well-ventilated area or chemical fume hood. |
| Waste Disposal | Safety goggles | Nitrile gloves | Lab coat | Not generally required if handling sealed containers. |
Operational Plan: Step-by-Step Guidance
-
Verification: Upon receipt, verify the container label matches the product ordered (this compound, CAS 166410-37-3).
-
Inspection: Inspect the container for any damage or leaks. If compromised, handle with appropriate PPE in a chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] Keep the container tightly closed.
-
Location: Perform all weighing and aliquoting of the solid material inside a chemical fume hood or a ventilated balance enclosure to minimize the risk of dust inhalation.
-
Tools: Use clean, dedicated spatulas and weighing paper.
-
Technique: Handle the powder carefully to avoid generating dust.
-
Solvent Addition: When dissolving the solid, add the solvent to the solid slowly to avoid splashing.
-
Reaction Vessel: Ensure the reaction vessel is appropriate for the scale and nature of the reaction.
-
Monitoring: Monitor the reaction from a safe distance, using the fume hood sash as a protective barrier.
Disposal Plan
All waste materials contaminated with this compound should be treated as chemical waste.
-
Solid Waste:
-
Contaminated Materials: Used weighing paper, gloves, and any other solid materials that have come into contact with the chemical should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Unused Product: Dispose of any unused or expired product as hazardous chemical waste. Do not dispose of it in the regular trash.
-
-
Liquid Waste:
-
Reaction Mixtures: Collect all reaction mixtures and solvent washes containing this compound in a properly labeled, sealed, and chemically resistant waste container.
-
Labeling: The waste container label should clearly state "Hazardous Waste" and list all chemical constituents.
-
-
Container Disposal:
-
Empty Containers: "Empty" containers may still retain chemical residues. These should be disposed of as hazardous waste. Do not rinse them into the drain.
-
Experimental Workflow
The following diagram illustrates the key stages of handling this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
